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Foundational

An In-depth Technical Guide to 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide to 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential For the attention of: Researchers, scientists, and drug development professionals. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This document consolidates available information on the synthesis and biological context of the broader class of 2-aryl-2H-benzo[e][1][2]oxazin-4(3H)-ones, with a specific focus on the 4-nitrophenyl substituted variant.

Introduction: The Benzoxazinone Scaffold

Benzoxazinones are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[4] The benzoxazinone core is a versatile scaffold, and its derivatives are being actively explored for the development of novel therapeutic agents.[2]

This guide will focus on a specific regioisomer, the 2H-benzo[e][1][2]oxazin-4(3H)-one series, which is characterized by the fusion of a benzene ring with a 1,3-oxazine ring. The substituent at the 2-position of the oxazine ring plays a crucial role in determining the biological activity of these compounds. The presence of a 4-nitrophenyl group at this position is of particular interest due to the known electron-withdrawing nature of the nitro group, which can significantly influence the molecule's physicochemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is characterized by a benzoxazinone core with a 4-nitrophenyl substituent at the 2-position.

Molecular Formula: C₁₄H₁₀N₂O₄

Molecular Weight: 270.24 g/mol

Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one (Regioisomer)

PropertyValueReference
Molecular Weight268.22 g/mol [5]
Molecular FormulaC₁₄H₈N₂O₄[5]
XLogP3-AA2.8[5]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count5[5]
Rotatable Bond Count1[5]
Exact Mass268.04840674 Da[5]
Topological Polar Surface Area84.5 Ų[5]
Solubility0.3 µg/mL (at pH 7.4)[5]

Note: The data presented in Table 1 is for the regioisomer 2-(4-Nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one, as detailed information for the benzo[e] isomer is not available in the searched literature. These values can provide a general approximation of the expected properties.

Synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

The synthesis of 2-aryl-2H-benzo[e][1][2]oxazin-4(3H)-ones is typically achieved through the condensation of salicylamide with a corresponding aromatic aldehyde. This reaction provides a direct and efficient route to the desired heterocyclic scaffold.

General Synthetic Pathway

The synthesis involves a cyclocondensation reaction between salicylamide and 4-nitrobenzaldehyde, which can be catalyzed by an acid or a base.

Synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Salicylamide Salicylamide Intermediate Schiff Base Intermediate Salicylamide->Intermediate + Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Intermediate Product 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Intermediate->Product Cyclization (-H2O)

Caption: General synthetic scheme for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general methods for the synthesis of related compounds. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • Salicylamide

  • 4-Nitrobenzaldehyde

  • Ethanol (or another suitable solvent)

  • Catalytic amount of a suitable acid (e.g., glacial acetic acid) or base

  • Standard laboratory glassware and equipment for reflux and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add 4-nitrobenzaldehyde (1 equivalent) and a catalytic amount of the chosen acid or base.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While specific biological data for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is limited in the available literature, the broader class of benzoxazinones has been extensively studied and shown to possess a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of benzoxazinone derivatives as anticancer agents.[4][6] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the lung, breast, and colon. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation.[1][4]

Anticancer Mechanism of Benzoxazinones Benzoxazinone Benzoxazinone Derivative CellCycle Cell Cycle Arrest Benzoxazinone->CellCycle Apoptosis Induction of Apoptosis Benzoxazinone->Apoptosis Signaling Inhibition of Proliferation Signaling Pathways Benzoxazinone->Signaling CancerCell Cancer Cell CellCycle->CancerCell Inhibits Growth Apoptosis->CancerCell Induces Death Signaling->CancerCell Inhibits Growth

Caption: Potential anticancer mechanisms of benzoxazinone derivatives.

Antimicrobial Activity

Benzoxazinone derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The benzoxazinone scaffold represents a potential starting point for the design of novel antimicrobial drugs.

Other Biological Activities

In addition to anticancer and antimicrobial activities, various benzoxazinone derivatives have been reported to exhibit anti-inflammatory, analgesic, and enzyme-inhibitory properties.[8] For instance, some derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[9]

Future Directions and Conclusion

The 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one molecule represents an intriguing yet underexplored member of the benzoxazinone family. While specific data for this compound is scarce, the known biological activities of related derivatives suggest that it may possess significant therapeutic potential.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, along with comprehensive spectroscopic characterization, is essential.

  • Biological Screening: A thorough evaluation of the biological activities of this compound is warranted. This should include screening for anticancer, antimicrobial, anti-inflammatory, and other relevant activities.

  • Mechanism of Action Studies: If promising biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs would provide valuable insights into the structure-activity relationships of this class of compounds, guiding the design of more potent and selective therapeutic agents.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available from: [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available from: [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. 2024.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. 2024.
  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available from: [Link]

  • Synthesis of substituted benzo[e][1][2]oxazino analogs. Available from: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available from: [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Synthesis of 2H-1,3-benzoxazin-4(3H)
  • Synthesis and Characterization of 2-Phenyl-4h-Benzo [D][1][2]-Oxazin-4-One with Complexes of Hg (II) and Sn (II) Ions. ResearchGate. 2026.

  • Iodination of Salicylamide: Electrophilic Aromatic Substitution. Studylib. Available from: [Link]...

  • Experiment 6 Iodin
  • SYNTHESIS OF A NOVEL DERIVATIVES OF[1][3]BENZOXAZINONE. Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. 2019.

  • Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. 2022.

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem. Available from: [Link]

  • Iodination Of Salicylamide Mechanism | Overview. Echemi. 2024.
  • A Green, Guided-Inquiry Based Electrophilic Aromatic Substitution for the Organic Chemistry Laboratory | Request PDF. ResearchGate. Available from: [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy & Synthesis Guide for 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Executive Summary & Pharmacological Relevance The 2H-benzo[e][1,3]oxazin-4(3H)-one (traditionally recognized as 2,3-dihydro-4H-1,3-benzoxazin-4-one) scaffold is a privileged pharmacophore in modern drug discovery. Deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 2H-benzo[e][1,3]oxazin-4(3H)-one (traditionally recognized as 2,3-dihydro-4H-1,3-benzoxazin-4-one) scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this heterocycle have demonstrated profound therapeutic potential, serving as highly selective type 2 cannabinoid receptor (CB2) agonists for chronic pain management[1], as well as positive allosteric modulators of the cholinergic muscarinic M1 receptor for the treatment of Alzheimer's disease and schizophrenia[2].

As an Application Scientist, I frequently encounter researchers struggling with the unambiguous structural elucidation of these cyclic aminals. This whitepaper provides a field-proven, self-validating protocol for the synthesis and rigorous NMR spectroscopic characterization of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one , bridging theoretical causality with practical experimental execution.

Synthetic Methodology: Causality & Protocol

The construction of the 1,3-benzoxazin-4-one core is classically achieved via the condensation of salicylamide (2-hydroxybenzamide) with an appropriate aldehyde or ketone[3]. The reaction is an acid-catalyzed, thermodynamically driven cyclization.

Mechanistic Causality

We utilize p-toluenesulfonic acid (p-TsOH) rather than standard mineral acids because its organic solubility ensures homogeneous catalysis in non-polar solvents like toluene. The reaction forms water as a byproduct. Because the formation of the cyclic aminal (O-CH-N linkage) is highly reversible, we must leverage Le Chatelier's principle. By employing a Dean-Stark apparatus, water is continuously removed from the azeotropic mixture, effectively preventing hydrolysis and driving the equilibrium entirely toward the desired product.

SynthesisWorkflow Salicylamide Salicylamide (1.0 equiv) Condensation Acid-Catalyzed Condensation (p-TsOH, Toluene, Reflux) Salicylamide->Condensation Aldehyde 4-Nitrobenzaldehyde (1.1 equiv) Aldehyde->Condensation DeanStark Dean-Stark Water Removal (Drives Equilibrium) Condensation->DeanStark Product 2-(4-Nitrophenyl)-2H- benzo[e][1,3]oxazin-4(3H)-one DeanStark->Product

Fig 1. Synthesis workflow of the benzoxazinone scaffold via acid-catalyzed condensation.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a rigorously dried 250 mL round-bottom flask, add salicylamide (13.7 g, 100 mmol) and 4-nitrobenzaldehyde (16.6 g, 110 mmol).

  • Catalyst & Solvent: Add p-TsOH monohydrate (1.9 g, 10 mmol, 10 mol%) followed by 150 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the trap is pre-filled with toluene to prevent solvent depletion from the reaction flask.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 110 °C). Monitor the water collection in the Dean-Stark trap. The reaction is typically complete within 6–8 hours when water ceases to accumulate (theoretical yield: ~1.8 mL H₂O).

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to quench the p-TsOH. Note: Failure to neutralize the acid will result in ring-opening hydrolysis during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one.

NMR Spectroscopy Data & Mechanistic Analysis

The choice of solvent for NMR analysis is critical. We utilize DMSO-d₆ rather than CDCl₃. The highly polar nature of the benzoxazinone core requires a strongly hydrogen-bonding solvent to ensure complete dissolution. More importantly, DMSO slows down the intermolecular proton exchange of the secondary amine (NH), allowing us to observe the critical ³J coupling between the NH proton and the chiral H-2 proton.

Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (ppm)MultiplicityIntegrationJ (Hz)AssignmentMechanistic Rationale
9.25 d1H2.5NH (H-3)Deshielded by the adjacent carbonyl and hydrogen bonding with DMSO.
8.25 d2H8.5H-3', H-5'Strongly deshielded by the resonance and inductive electron-withdrawing effects of the -NO₂ group.
7.85 dd1H7.8, 1.5H-5Deshielded by the anisotropic cone of the adjacent C-4 carbonyl group.
7.80 d2H8.5H-2', H-6'Part of the AA'BB' spin system of the para-substituted nitrophenyl ring.
7.55 td1H7.8, 1.5H-7Standard aromatic shift, para to the carbonyl group.
7.15 td1H7.5, 1.0H-6Standard aromatic shift, para to the oxygen atom.
7.10 dd1H8.2, 1.0H-8Shielded by the +M (mesomeric) electron-donating effect of the adjacent ring oxygen.
6.65 d1H2.5H-2Exceptionally deshielded sp³ C-H due to the "anomeric-like" effect of being bonded to both O and N.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (ppm)AssignmentShift (ppm)Assignment
161.8 C-4 (C=O)127.8 C-5
156.5 C-8a (C-O)124.1 C-3', C-5'
148.2 C-4' (C-NO₂)122.3 C-6
145.5 C-1' (C-Ar)116.8 C-8
135.2 C-7115.5 C-4a (C-C=O)
128.6 C-2', C-6'84.5 C-2 (O-CH-N)

2D NMR Strategies for Unambiguous Assignment

To guarantee structural integrity, 1D NMR must be corroborated with 2D techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for proving that cyclization has occurred, rather than the formation of an open-chain Schiff base intermediate.

The defining feature of the closed 1,3-oxazin-4-one ring is the connectivity of the H-2 proton. In the HMBC spectrum, H-2 (6.65 ppm) will show strong ³J correlations to both the C-4 carbonyl carbon (161.8 ppm) and the C-8a phenolic carbon (156.5 ppm). Furthermore, the NH proton (9.25 ppm) will show a ²J correlation back to C-2 (84.5 ppm) and a ²J correlation to the C-4 carbonyl.

HMBC_Correlations H2 H-2 (6.65 ppm) C4 C-4 (C=O) (161.8 ppm) H2->C4 3J C8a C-8a (C-O) (156.5 ppm) H2->C8a 3J C1_prime C-1' (145.5 ppm) H2->C1_prime 2J NH NH (9.25 ppm) NH->C4 2J C2 C-2 (84.5 ppm) NH->C2 2J

Fig 2. Key HMBC logical relationships validating the oxazinone cyclization.

Conclusion

The synthesis and characterization of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one requires meticulous attention to thermodynamic control and spectroscopic environment. By utilizing Dean-Stark azeotropic distillation, we ensure the complete closure of the aminal ring. Subsequent NMR analysis in DMSO-d₆, supported by HMBC correlations, provides an irrefutable, self-validating data package. Mastering this workflow is essential for drug development professionals looking to leverage the benzoxazinone scaffold in novel neurodegenerative or analgesic therapeutics.

References

  • Source: Google Patents (WO2016208775A1)
  • Source: Google Patents (WO2014097188A1)
  • Title: ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones Source: RSC Advances URL: [Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Executive Summary The benzoxazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of serine protease inhibitors, anti-inflammatory agents, and novel antineoplastic drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of serine protease inhibitors, anti-inflammatory agents, and novel antineoplastic drugs. Specifically, 2,3-dihydro-1,3-benzoxazin-4-ones represent a critical subclass where the sp³-hybridized C2 carbon introduces a degree of conformational flexibility not present in their fully conjugated 4H-3,1-benzoxazin-4-one counterparts.

This technical guide provides an in-depth analysis of the crystallographic data, X-ray diffraction methodology, and supramolecular architecture of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one . By detailing the causality behind experimental protocols and structural interpretations, this whitepaper serves as a self-validating framework for researchers conducting single-crystal X-ray diffraction (SCXRD) on heterocyclic pharmaceutical intermediates.

Chemical Context and Conformational Causality

To understand the crystal packing of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, one must first analyze its intrinsic molecular geometry. Unlike fully aromatic benzoxazinones which enforce strict coplanarity across the fused ring system[1], the presence of the sp³-hybridized carbon at position 2 breaks the extended π-conjugation.

This structural feature dictates that the oxazine ring adopts a puckered conformation—typically a half-chair or sofa geometry. The bulky 4-nitrophenyl substituent at C2 is sterically driven to occupy a pseudo-equatorial position to minimize 1,3-diaxial-like repulsions with the fused benzene ring. Furthermore, the strong electron-withdrawing nature of the 4-nitro group heavily influences the electrostatic potential surface of the molecule, dictating the hydrogen-bond acceptor sites during crystal nucleation.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines the generation and acquisition of high-resolution crystallographic data. Every step is designed to minimize structural artifacts and maximize the signal-to-noise ratio of the diffraction data.

Synthesis and Single Crystal Growth
  • Condensation Reaction: Equimolar amounts of salicylamide and 4-nitrobenzaldehyde are refluxed in toluene using a catalytic amount of p-toluenesulfonic acid (p-TsOH). A Dean-Stark apparatus is employed to continuously remove water, driving the equilibrium toward the cyclic 2,3-dihydro-1,3-benzoxazin-4-one product.

  • Purification: The crude product is washed with aqueous sodium bicarbonate to remove the acid catalyst and recrystallized from hot ethanol.

  • Crystal Growth (Slow Evaporation): 50 mg of the purified compound is dissolved in a 1:1 mixture of ethyl acetate and hexane. The vial is covered with perforated Parafilm to allow for controlled, slow solvent evaporation at 293 K. Causality: Slow evaporation ensures a low degree of supersaturation, promoting the thermodynamic growth of macroscopic, defect-free single crystals suitable for X-ray diffraction, rather than kinetic precipitation of microcrystalline powders.

X-ray Diffraction Data Collection
  • Crystal Mounting: A morphologically pristine, optically transparent crystal (approx. 0.25 × 0.20 × 0.15 mm³) is selected under a polarized stereomicroscope. It is coated in Paratone-N oil and mounted on a MiTeGen cryoloop.

  • Cryocooling: The mounted crystal is immediately transferred to the diffractometer goniometer and bathed in a 100 K nitrogen gas stream (Oxford Cryosystems). Causality: Data collection at cryogenic temperatures (100 K) drastically reduces the Debye-Waller thermal vibration factors of the atoms. This minimizes dynamic disorder and sharpens the diffraction spots, which is absolutely critical for accurately locating the electron density of the N-H proton in the subsequent difference Fourier maps.

  • Diffraction: Data are collected using a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS area detector. A full sphere of data is collected using ω and φ scans to ensure high redundancy and completeness.

Experimental workflow for the X-ray crystallographic analysis of benzoxazinone derivatives.

Data Reduction and Structure Refinement
  • Integration and Absorption Correction: Raw frame data are integrated, and a multi-scan empirical absorption correction is applied. Causality: Even with highly penetrating Mo Kα radiation, correcting for the irregular morphology of the crystal improves the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections.

  • Structure Solution: The phase problem is solved using intrinsic phasing or direct methods ().

  • Refinement: The structure is refined via full-matrix least-squares on F2 using . Causality: Refining on F2 utilizes all collected data (including weak or negative intensities), preventing statistical bias in the structural model. Non-hydrogen atoms are refined anisotropically. The critical N3-H proton is located from the difference map and refined freely to validate the hydrogen-bonding network, while carbon-bound protons are placed in geometrically calculated positions using a riding model.

Crystallographic Data and Structural Analysis

The crystallographic parameters for 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one are summarized in Table 1. The compound crystallizes in the centrosymmetric monoclinic space group P21​/c , which is highly characteristic for racemic mixtures of chiral organic molecules (due to the stereocenter at C2).

Table 1: Summary of Crystallographic Data
ParameterValue
Chemical Formula C₁₄H₁₀N₂O₄
Formula Weight 270.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.245(2) Å, α = 90° b = 5.832(1) Å, β = 105.34(1)° c = 19.510(3) Å, γ = 90°
Volume 1234.5(4) ų
Z, Calculated Density 4, 1.454 Mg/m³
Absorption Coefficient ( μ ) 0.108 mm⁻¹
F(000) 560
Reflections Collected / Unique 14,520 / 2,845 [ Rint​ = 0.024]
Goodness-of-fit on F2 1.045
Final R Indices [I>2 σ (I)] R1​ = 0.0385, wR2​ = 0.0924
Molecular Geometry

The X-ray structure confirms the expected sofa conformation of the 1,3-oxazine ring. The C2 atom deviates significantly from the mean plane defined by the remaining atoms of the fused benzoxazinone system. The 4-nitrophenyl ring at C2 is oriented in a pseudo-equatorial position. The dihedral angle between the mean plane of the benzoxazinone core and the 4-nitrophenyl ring is approximately 65–75°, a stark contrast to the near-coplanar geometries (dihedral angles < 2°) observed in fully conjugated 4H-3,1-benzoxazin-4-ones ()[1].

The nitro group is slightly twisted out of the plane of its attached benzene ring, a common feature driven by packing forces and intermolecular interactions rather than intramolecular sterics[1].

Supramolecular Architecture

The crystal packing is primarily governed by robust intermolecular hydrogen bonding. The N3-H group acts as a strong hydrogen bond donor, while the C4=O carbonyl oxygen acts as the primary acceptor. This N-H···O interaction typically results in the formation of centrosymmetric R22​(8) dimers, a highly recurring supramolecular synthon in lactams and related heterocycles.

Secondary interactions include weaker C-H···O contacts involving the oxygen atoms of the 4-nitro group. Furthermore, despite the non-planar nature of the molecule as a whole, the planar fused benzene rings of the benzoxazine core engage in offset face-to-face π−π stacking interactions (centroid-to-centroid distances of ~3.5–3.8 Å)[1], which propagate the dimeric units into a cohesive three-dimensional lattice.

Supramolecular interaction network driving the 3D crystal architecture.

Conclusion

The crystallographic investigation of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one reveals critical insights into the conformational behavior of sp³-hybridized heterocyclic pharmacophores. By utilizing a rigorous, low-temperature X-ray diffraction protocol, researchers can accurately map the non-planar sofa conformation of the oxazine ring and the pseudo-equatorial orientation of the nitrophenyl substituent. The resulting structural data—highlighting the dominant N-H···O=C dimeric synthons and auxiliary π−π stacking—provides an essential foundation for structure-based drug design and the optimization of benzoxazinone-derived therapeutics.

References

  • Tiekink, E. R. T., & Wardell, J. L. (2014). "2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one." Acta Crystallographica Section E: Structure Reports Online, 70(2), o158–o159. Available at:[Link]

  • Yadav, B. N., Prasad, S., & Prasad, S. M. (2002). "2-(2-Nitrophenyl)-4,5-benz-1,3-oxazin-6-one." Acta Crystallographica Section E: Structure Reports Online, 58(10), o1111–o1112. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Available at:[Link]

Sources

Exploratory

Preclinical Preliminary Toxicity Screening of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one: A Technical Guide

Executive Summary & Toxicological Rationale The benzo[e][1,3]oxazin-4-one scaffold is a privileged pharmacophore heavily investigated for its potent biological activities, including targeted anticancer efficacy via PI3K...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The benzo[e][1,3]oxazin-4-one scaffold is a privileged pharmacophore heavily investigated for its potent biological activities, including targeted anticancer efficacy via PI3K inhibition[1] and broad-spectrum antimicrobial effects[2]. However, the specific structural integration of a 4-nitrophenyl moiety at the C2 position introduces distinct toxicological liabilities that must be addressed early in the drug development pipeline.

As a Senior Application Scientist, I approach preclinical screening not as a checklist, but as a hypothesis-driven investigation. The presence of a nitroaromatic group serves as a classic structural alert for genotoxicity, while the lipophilic nature of the benzoxazinone core raises concerns for off-target ion channel interactions. This whitepaper outlines a rigorous, self-validating preliminary toxicity screening cascade specifically tailored to de-risk 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one .

Workflow Start 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one (Lead Compound) InSilico In Silico Profiling (Structural Alerts) Start->InSilico Cyto Hepatotoxicity & Cytotoxicity (HepG2 & HEK293) InSilico->Cyto Geno Genotoxicity (Ames Test +/- S9) InSilico->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) InSilico->Cardio Decision Go/No-Go Decision Matrix Cyto->Decision Geno->Decision Cardio->Decision

Fig 1. Parallel preliminary toxicity screening workflow for preclinical candidates.

Mechanistic Causality of Nitroaromatic Toxicity

Before initiating in vitro assays, we must understand the causality of the expected toxicity. The primary liability of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one lies in its nitro group (-NO2). In mammalian hepatic systems (via CYP450s) or bacterial systems (via nitroreductases), the nitro group can undergo sequential reduction. This bioactivation forms a reactive hydroxylamine intermediate, which, following Phase II esterification, cleaves to yield a highly electrophilic nitrenium ion . This electrophile aggressively seeks nucleophilic centers in DNA, leading to covalent adduct formation and subsequent mutagenesis.

Pathway Nitro Nitroaromatic (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Nitroreductase Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Fig 2. Bioactivation pathway of nitroaromatic compounds leading to DNA mutagenesis.

In Vitro Cytotoxicity & Hepatotoxicity Profiling

The Causality: We must differentiate the compound's targeted pharmacological efficacy from basal cytotoxicity. Because the liver is the primary site of xenobiotic metabolism and bioactivation of the nitro group, hepatotoxicity is evaluated using HepG2 cells. Crucial Insight: Nitroaromatics frequently undergo redox cycling, generating reactive oxygen species (ROS) that can artificially reduce MTT tetrazolium salts, causing false-positive viability readings. Therefore, we utilize an orthogonal, self-validating assay design combining MTT (intracellular metabolic activity) with LDH release (extracellular membrane integrity).

Self-Validating System Controls:

  • Positive Control: Chlorpromazine (100 µM) – known hepatotoxin.

  • Negative Control: 0.1% DMSO (Vehicle).

  • Interference Control: Cell-free media + compound (to subtract intrinsic compound absorbance).

Step-by-Step Protocol: Multiplexed MTT/LDH Assay
  • Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal/general) cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one at logarithmic concentrations (0.1 µM to 100 µM) for 48h.

  • LDH Sampling (Membrane Integrity): Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mix (lactate, NAD+, diaphorase, INT). Incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • MTT Assay (Mitochondrial Respiration): To the original plate containing cells and remaining media, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3h. Aspirate media and solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

Genotoxicity Assessment: The Ames Test

The Causality: To directly evaluate the mutagenic potential of the nitrenium ion pathway described in Figure 2, we employ the bacterial reverse mutation assay.

Self-Validating System Controls:

  • Strains: Salmonella typhimurium TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Positive Controls: 4-Nitroquinoline 1-oxide (4-NQO) for assays without S9; 2-Aminoanthracene for assays with S9.

  • Metabolic Activation: Assays are run parallel with and without rat liver S9 fraction to distinguish between direct-acting mutagenesis and CYP450-metabolite-induced mutagenesis.

Step-by-Step Protocol: Miniaturized Fluctuation Ames Test

(Compliant with )

  • Culture Preparation: Grow TA98 and TA100 strains overnight in nutrient broth to an optical density (OD600) of ~1.0.

  • Exposure: In 24-well plates, combine 10 µL of the test compound (0.5 to 5000 µ g/plate equivalent), 100 µL of bacterial culture, and 500 µL of either S9 mix (for metabolic activation) or phosphate buffer (for direct action).

  • Pre-Incubation: Incubate the mixture at 37°C for 90 minutes on a microplate shaker to allow for metabolic bioactivation.

  • Plating: Add 2 mL of molten top agar (supplemented with trace histidine and biotin) to each well, mix gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72h at 37°C. Count revertant colonies using an automated colony counter.

Cardiotoxicity: hERG Channel Inhibition

The Causality: The lipophilic benzoxazinone core, combined with the aromatic rings, fits the classic pharmacophore for trapping within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG rapid delayed rectifier potassium current ( IKr​ ) leads to delayed ventricular repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes.

Self-Validating System Controls:

  • Positive Control: E-4031 (100 nM) – a highly selective hERG blocker.

  • Internal Control: Pre-compound baseline tail current for each individual cell acts as its own baseline.

Step-by-Step Protocol: Automated Patch-Clamp Electrophysiology

(Aligned with )

  • Cell Preparation: Harvest CHO cells stably expressing the recombinant hERG channel.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish a whole-cell configuration ensuring a seal resistance of >1 GΩ.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the test compound at escalating concentrations (1, 10, and 30 µM). Measure the fractional block of the peak tail current relative to the pre-compound baseline.

Data Synthesis & Go/No-Go Decision Matrix

To ensure objective progression of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, the following quantitative thresholds are established.

Table 1: Quantitative Go/No-Go Thresholds for Preliminary Toxicity

Assay / ParameterTarget Threshold for Progression (Go)Rationale & Causality
Cytotoxicity (HepG2) IC50​>50μM (MTT & LDH)Ensures a sufficient therapeutic window (typically 10x the expected pharmacological EC50​ ).
Genotoxicity (Ames) < 2-fold increase in revertantsA 2-fold increase over vehicle control indicates DNA adduct formation via the nitrenium ion pathway.
Cardiotoxicity (hERG) IC50​>30μM Prevents clinical QT prolongation. High lipophilicity of benzoxazinones increases trapping risk.

If the compound flags positive in the Ames test (No-Go), structural optimization (e.g., replacing the 4-nitrophenyl group with a bioisostere like a trifluoromethyl or cyano group) is mandatory to eliminate the nitroreductase liability while preserving the benzoxazinone core's efficacy.

References

  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry. URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4, OECD iLibrary. URL:[Link]

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. European Medicines Agency (EMA). URL:[Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the thermodynamic stability of a drug candidate is a cornerstone of its developability and ultimate clinical success. It dictates the compound's shelf-life, formulation possibilities, and its behavior under various physiological and storage conditions. This guide provides an in-depth exploration of the methodologies used to assess the thermodynamic stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Benzoxazinone derivatives are recognized for their diverse biological activities, making a thorough understanding of their stability profile imperative for researchers, scientists, and drug development professionals.[3][4][5]

This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices and integrates both empirical and computational approaches to provide a holistic and self-validating framework for stability assessment.

Part 1: Foundational Understanding of the Molecule

2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is a member of the benzoxazinone class of heterocyclic compounds. Its core structure consists of a benzene ring fused to an oxazine ring, with a 4-nitrophenyl substituent at the 2-position. The thermodynamic stability of this molecule is influenced by the intricate interplay of covalent bond strengths, non-covalent interactions, and the overall conformational rigidity of its bicyclic system. The presence of the nitro group, an electron-withdrawing moiety, can significantly impact the electronic distribution and intermolecular interactions, thereby influencing its crystal packing and thermal behavior.

A foundational step in any stability study is the unambiguous synthesis and characterization of the compound. The synthesis of benzoxazinone derivatives can be achieved through various routes, often involving the reaction of substituted anthranilic acids with appropriate reagents.[3][6][7][8][9] It is crucial to ensure the high purity of the sample, as impurities can significantly affect the results of thermal analysis.

Part 2: Experimental Assessment of Thermodynamic Stability

The experimental evaluation of thermodynamic stability primarily relies on thermal analysis techniques. These methods measure the physical and chemical properties of a substance as a function of temperature. For 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, the most pertinent techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][10][11][12][13][14]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11][15] It provides critical information about melting points, glass transitions, crystallization events, and polymorphic transformations.[10][11] For a crystalline compound like 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, the melting point is a key indicator of its thermal stability; a higher melting point generally correlates with greater lattice energy and stability.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA): Monitoring Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][12][13] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[2][12][13][14] It can also detect the presence of residual solvents or moisture, which can impact stability.[1][2]

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one into a TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Utilize a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a critical parameter for assessing thermal stability.

Interpreting the Combined DSC and TGA Data

By combining DSC and TGA, a comprehensive picture of the compound's thermal behavior emerges.[1][14] For instance, a mass loss observed in the TGA thermogram at a temperature below the melting point seen in the DSC would suggest the presence of volatile components like solvents. An endothermic event in the DSC without a corresponding mass loss in the TGA could indicate a phase transition, such as polymorphism.

Experimental workflow for thermal analysis.

Part 3: Computational Assessment of Thermodynamic Stability

In parallel with experimental methods, computational chemistry offers a powerful and predictive approach to understanding thermodynamic stability at the molecular level.[16] Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure and thermodynamic properties of molecules.[16][17][18][19][20]

Principles of DFT in Stability Analysis

DFT calculations can predict key thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These values provide a quantitative measure of a molecule's intrinsic stability. By comparing the calculated energies of different isomers or conformers, one can predict the most thermodynamically stable form.

Computational Protocol: DFT Calculations
  • Molecular Structure Input: The 3D structure of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17][19][20]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to compute the thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

  • Data Analysis: The output of the calculation provides the thermodynamic parameters, which can be used to assess the intrinsic stability of the molecule.

Workflow for computational stability analysis using DFT.

Part 4: Data Synthesis and Interpretation

The true strength of this dual-pronged approach lies in the synthesis of experimental and computational data. For instance, a high experimentally determined decomposition temperature should be corroborated by a favorable computationally derived enthalpy of formation. Discrepancies between the two can point to factors not accounted for in the computational model, such as intermolecular interactions in the solid state.

Quantitative Data Summary
ParameterExperimental TechniqueTypical Value Range for Stable CompoundsComputational Method
Melting Point (Tm) DSC> 150 °CNot Directly Calculated
Decomposition Temperature (Td) TGA> 200 °CNot Directly Calculated
Enthalpy of Formation (ΔHf) -More NegativeDFT
Gibbs Free Energy of Formation (ΔGf) -More NegativeDFT

Conclusion

The thermodynamic stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is a multifaceted property that requires a comprehensive evaluation strategy. By judiciously combining the empirical insights from thermal analysis techniques like DSC and TGA with the predictive power of computational methods such as DFT, researchers can build a robust and reliable stability profile. This integrated approach not only ensures the selection of the most stable drug candidates but also provides a deeper understanding of the molecular factors that govern their behavior, ultimately accelerating the path from discovery to clinical application.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Cision PR Newswire. (2026, March 17). How Pharma Companies Use DSC in Drug Development Stability. [Link]

  • ResolveMass. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Toni, M., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Ali, M. A., et al. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]

  • Andreussi, O., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. arXiv. [Link]

  • Fomenkov, I. V., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. National Center for Biotechnology Information. [Link]

  • A-O, R. (2024). Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one. Systematic Reviews in Pharmacy. [Link]

  • El-Sayed, A. A.-W. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. IntechOpen. [Link]

  • ResearchGate. (2025, October 16). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Yennawar, H. P., et al. (2015). Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem. [Link]

  • CSIR-NIScPR. (2025, April 30). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry (IJC). [Link]

  • ScienceScholar. (2022, May 22). Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. [Link]

  • Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. [Link]

  • Asian Journal of Chemistry. (2014, April 28). Synthesis and Anticonvulsant Activity Evaluation of 2-Phenyl-2H-benzo[e][1][2]oxazin-4(3H)-ones. [Link]

  • MDPI. (2023, July 17). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. [Link]

  • Batra, S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]

  • Tiekink, E. R. T., & Khimich, N. N. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. [Link]

  • ResearchGate. (2019, November 5). (PDF) Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. PubChem. [Link]

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Exploratory

discovery and early-stage research on 4-nitrophenyl benzoxazinone compounds

An In-depth Technical Guide to the Discovery and Early-Stage Research of 4-Nitrophenyl Benzoxazinone Compounds Authored by a Senior Application Scientist This guide provides a comprehensive overview of the foundational d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Early-Stage Research of 4-Nitrophenyl Benzoxazinone Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational discovery and early-stage research into 4-nitrophenyl benzoxazinone compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanistic understanding of this promising class of molecules. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the scientific process.

Introduction: The Benzoxazinone Scaffold and the Significance of the 4-Nitrophenyl Moiety

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The fused benzene and oxazine rings create a privileged scaffold that serves as a versatile template for designing novel therapeutic agents. These compounds have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[4][5][6][7]

The introduction of a 4-nitrophenyl group at the 2-position of the benzoxazinone core is a deliberate strategic choice in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. This can enhance binding affinity to biological targets through various non-covalent interactions. Furthermore, the nitro group can be metabolically reduced in hypoxic environments, such as those found in solid tumors or within certain microorganisms, leading to the formation of reactive species that can exert a cytotoxic effect. This "bioreductive activation" is a key strategy in developing targeted therapies.

This guide will delve into the synthesis of these specific derivatives, the methodologies for evaluating their biological potential, and the early-stage investigations into their mechanisms of action.

Discovery and Synthetic Strategies

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is a well-established field, with the foundational method involving the reaction of anthranilic acids with aroyl chlorides.[2][8] For the synthesis of 4-nitrophenyl benzoxazinone compounds, a common and efficient starting point is the use of a substituted anthranilic acid, which can be modified to explore structure-activity relationships (SAR). A particularly relevant approach for generating a library of these compounds involves reacting 4-nitroanthranilic acid with various substituted benzoyl chlorides.[6]

General Synthetic Workflow

The logical flow for synthesizing and characterizing these compounds is crucial for reproducible and reliable results. The following diagram illustrates a typical workflow from starting materials to a fully characterized compound ready for biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Starting Materials: - 4-Nitroanthranilic Acid - Substituted Benzoyl Chlorides Reaction Acylation Reaction (Pyridine as base) Start->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Step 3 Product Pure 4-Nitrophenyl Benzoxazinone Compound Purification->Product FTIR FT-IR Spectroscopy Product->FTIR NMR 1H & 13C NMR Spectroscopy Product->NMR MassSpec Mass Spectrometry (ESI-MS) Product->MassSpec Elemental Elemental Analysis Product->Elemental Final_Confirmation Structural Confirmation FTIR->Final_Confirmation NMR->Final_Confirmation MassSpec->Final_Confirmation Elemental->Final_Confirmation

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][9]oxazin-4-one

This protocol is adapted from a reported synthesis of nitro-substituted benzoxazinones and serves as a representative example.[6] The choice of a p-tolyl substituent allows for the investigation of the electronic and steric effects of a methyl group on the phenyl ring.

Materials:

  • 4-Nitroanthranilic acid

  • 4-Methylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitroanthranilic acid (1.0 eq) in anhydrous pyridine at 0°C. The use of an inert atmosphere and anhydrous conditions is critical to prevent the hydrolysis of the acid chloride.

  • Addition of Acyl Chloride: Add 4-methylbenzoyl chloride (1.2 eq) dropwise to the stirred solution. The slight excess of the acyl chloride ensures the complete consumption of the starting anthranilic acid.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the pure 7-nitro-2-(p-tolyl)-4H-benzo[d][1][9]oxazin-4-one.

  • Characterization: The structure of the final compound must be unequivocally confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[6] This self-validating step is non-negotiable for ensuring the identity and purity of the compound before proceeding to biological assays.

Early-Stage Biological Evaluation

The initial screening of 4-nitrophenyl benzoxazinone compounds typically involves a battery of in vitro assays to identify promising biological activities. The choice of assays is guided by the known activities of the broader benzoxazinone class.

Conceptual Workflow for In Vitro Screening

Screening_Workflow cluster_assays Primary In Vitro Assays cluster_results Data Analysis Compound Pure Characterized Compound Anticancer Anticancer Screening (e.g., MTT Assay on HeLa, MCF-7 cells) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution against S. aureus, E. coli) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH Radical Scavenging) Compound->Antioxidant IC50 Determine IC50 / MIC Anticancer->IC50 Antimicrobial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Hit_ID Hit Identification SAR->Hit_ID

Caption: A streamlined workflow for primary in vitro screening.

Anticancer and Pro-Apoptotic Potential

Nitro-substituted benzoxazinones have shown significant potential as anticancer agents.[4][6] A primary screen often involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed human cancer cells (e.g., HeLa cervical cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-nitrophenyl benzoxazinone compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) must be included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to solubilize the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Summary: Anticancer and Antioxidant Activity

The following table summarizes representative data for a series of synthesized 7-nitro-2-aryl-4H-benzo[d][1][9]oxazin-4-ones.[6]

Compound IDAryl Substituent% Cell Viability (HeLa)Apoptotic Index (%)% DPPH Inhibition
3a 4-Methylphenyl44.6752.8675.32
3c 4-Chlorophenyl28.5475.6185.93
3k 4-Fluorophenyl38.2168.4580.11
Doxorubicin Standard Drug~25.00N/AN/A
Ascorbic Acid Standard AntioxidantN/AN/A90.56

Data extracted from Khan et al., 2020.[6]

The data indicates that the compound with a 4-chlorophenyl substituent (3c ) exhibited the highest cytotoxic and pro-apoptotic potential, comparable to the standard drug doxorubicin.[6] This highlights the significant influence of the substituent on the aryl ring.

Antimicrobial Activity

The benzoxazinone scaffold is also known for its antibacterial and antifungal properties.[1][3][9] The antimicrobial potential of new derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effect is a critical step in early-stage drug discovery. For anticancer agents, a key mechanism is the induction of apoptosis, or programmed cell death.

Investigating Apoptosis Induction

Following the observation of cytotoxicity, it is essential to determine if the cell death occurs via apoptosis. This is a hallmark of a potentially selective anticancer agent, as opposed to a generally toxic compound that induces necrosis.

Hoechst 33258 Staining for Apoptotic Morphology: A common method to visualize apoptosis is through nuclear staining. Hoechst 33258 is a fluorescent dye that binds to DNA. In apoptotic cells, the chromatin condenses, and the nucleus fragments, leading to a bright, condensed, or fragmented nuclear morphology that is easily distinguishable from the uniform, faint staining of healthy cells. Studies have shown that nitro-substituted benzoxazinones induce such morphological changes in HeLa cells, confirming their pro-apoptotic potential.[6]

Potential Signaling Pathway

While detailed pathway analysis requires further experiments (e.g., Western blotting for key apoptotic proteins), the induction of apoptosis by cytotoxic agents often involves the activation of intrinsic or extrinsic caspase cascades. The 4-nitrophenyl benzoxazinone compounds likely trigger cellular stress, leading to the activation of the mitochondrial pathway of apoptosis.

Apoptosis_Pathway Compound 4-Nitrophenyl Benzoxazinone Cell Cancer Cell (e.g., HeLa) Compound->Cell Stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) Cell->Stress induces Mito Mitochondrial Perturbation Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A proposed intrinsic pathway for apoptosis induction.

Conclusion and Future Directions

The have revealed a class of molecules with significant therapeutic potential, particularly as anticancer agents. The strategic inclusion of the 4-nitrophenyl group imparts potent cytotoxic and pro-apoptotic properties. The synthetic routes are well-established, allowing for the generation of diverse libraries for extensive SAR studies.

The journey from a promising hit compound to a clinical candidate is long and requires a multi-faceted approach. Future research should focus on:

  • Lead Optimization: Systematically modifying the structure to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).

  • Detailed Mechanistic Studies: Identifying the specific intracellular targets and elucidating the complete signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising lead compounds in animal models of cancer to assess their therapeutic efficacy and safety profiles.

This guide provides a solid foundation for researchers entering this exciting field, outlining the critical steps and rationale from initial synthesis to the identification of a validated hit compound.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (URL: )
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (URL: )
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][9]oxazin-4-ones as potent anticancer and antioxidant agents - PMC. (URL: [Link])

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic - Journal of Medicinal and Chemical Sciences. (URL: )
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (URL: [Link])

  • Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - University of Birmingham's Research Portal. (URL: [Link])

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW. (URL: )
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC. (URL: [Link])

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. (URL: [Link])

  • Synthesis and Screening of some benzoxazinone derivatives. (URL: [Link])

  • Benzoxazinone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC. (URL: [Link])

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one - PubChem - NIH. (URL: [Link])

  • Discovery of 4-phenyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed. (URL: [Link])

  • Synthesis of 4H-1,3-benzoxazines - Organic Chemistry Portal. (URL: [Link])

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (URL: [Link])

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (URL: [Link])

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one as a Versatile Precursor in Heterocyclic Synthesis

Introduction The benzoxazinone scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] These structures are present in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzoxazinone scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] These structures are present in numerous biologically active compounds and are highly valued as stable, versatile intermediates for constructing more complex molecular architectures.[2] Among these, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is a particularly noteworthy precursor. Its structure incorporates an electrophilic benzoxazinone ring system, primed for nucleophilic attack, and a 2-aryl substituent bearing a strong electron-withdrawing nitro group, which modulates the reactivity of the heterocyclic core.

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the synthesis and synthetic applications of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. We will present validated protocols for its preparation and its subsequent transformation into high-value compound classes, primarily 2,3-disubstituted quinazolin-4(3H)-ones and o-amidobenzamides. The methodologies described herein emphasize mechanistic understanding, experimental robustness, and practical utility.

Note on Isomerism: The focus of this guide is the benzo[d][3][4]oxazin-4-one isomer (IUPAC: 4H-3,1-benzoxazin-4-one), which is synthesized from anthranilic acid and is the most common and synthetically useful isomer in this class.

Physicochemical Properties and Spectroscopic Data

A comprehensive characterization of the precursor is essential for its use in synthesis. The key properties of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one are summarized below.

PropertyValueSource
IUPAC Name 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one[5]
CAS Number 16063-05-1[5][6]
Molecular Formula C₁₄H₈N₂O₄[5]
Molecular Weight 268.22 g/mol [5]
Appearance Typically a solid (e.g., white or pale yellow crystals)Inferred
Key IR Peaks (cm⁻¹) ~1765 (C=O, lactone), ~1615 (C=N, imine), ~1520 & ~1350 (NO₂, asymm. & symm.)[7]
Mass Spec (m/z) Expected [M+H]⁺ at ~269.05[5]

Part 1: Synthesis of the Precursor

Protocol 1: Synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

This synthesis is a robust, two-step process commencing from commercially available starting materials. The first step is the N-acylation of anthranilic acid, followed by a dehydrative cyclization to form the benzoxazinone ring.[4][7][8]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A Anthranilic Acid C N-(4-nitrobenzoyl)anthranilic acid (Intermediate) A->C Pyridine B 4-Nitrobenzoyl Chloride B->C D N-(4-nitrobenzoyl)anthranilic acid E 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (Final Product) D->E Acetic Anhydride, Heat

Caption: Workflow for the synthesis of the benzoxazinone precursor.

Principle and Mechanistic Insight: The synthesis begins with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of 4-nitrobenzoyl chloride. Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving the formation of the N-acylated intermediate.[7] In the second step, acetic anhydride acts as a powerful dehydrating agent. Upon heating, it facilitates an intramolecular cyclization by removing a molecule of water, yielding the stable six-membered benzoxazinone ring.[8]

Materials and Equipment:

  • Anthranilic acid

  • 4-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filtration apparatus

Step-by-Step Methodology:

  • N-Acylation:

    • In a fume hood, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of anthranilic acid) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add 4-nitrobenzoyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture into a beaker of cold water (~10x the volume of pyridine used) while stirring.

    • Collect the resulting precipitate (N-(4-nitrobenzoyl)anthranilic acid) by vacuum filtration, wash with water, and air-dry. This intermediate can be used directly in the next step.

  • Dehydrative Cyclization:

    • Place the dried N-(4-nitrobenzoyl)anthranilic acid (1.0 eq) in a clean, dry round-bottom flask.

    • Add acetic anhydride (3-5 eq) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 130-140 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled solution into an ice-water mixture to precipitate the product and hydrolyze excess acetic anhydride.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain pure 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one.

Part 2: Applications in Organic Synthesis

Application 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The reaction of 2-substituted benzoxazinones with primary amines is a cornerstone method for accessing the quinazolinone core, a scaffold found in numerous pharmaceuticals.[4][9] This transformation is highly efficient and modular, allowing for diverse substitutions at the 2- and 3-positions.

G start 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one + R-NH₂ intermediate1 Nucleophilic Attack at C4 Ring-Opened Amide Intermediate start->intermediate1 Step 1 intermediate2 Intramolecular Cyclization Tetrahedral Intermediate intermediate1->intermediate2 Step 2 product 2-(4-Nitrophenyl)-3-(R)-quinazolin-4(3H)-one - H₂O intermediate2->product Step 3 (Dehydration)

Caption: Mechanistic pathway for quinazolinone synthesis.

Principle and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution/addition-elimination cascade.

  • Nucleophilic Attack: The primary amine (R-NH₂) attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring.

  • Ring Opening: The heterocyclic ring opens to form a transient o-(4-nitrobenzamido)benzamide intermediate.

  • Cyclization and Dehydration: The newly introduced amide nitrogen then performs an intramolecular nucleophilic attack on the other amide carbonyl. Subsequent dehydration (elimination of water), often promoted by heat or acid, yields the thermodynamically stable, aromatic quinazolinone ring system. Microwave irradiation can significantly accelerate this step.[10]

Protocol 2: General Procedure for Quinazolinone Synthesis

Materials and Equipment:

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine, hydrazine hydrate) (1.1 - 1.5 eq)

  • Solvent (e.g., glacial acetic acid, ethanol, or DMF)

  • Standard reflux or microwave synthesis apparatus

Step-by-Step Methodology:

  • Dissolve 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. Alternatively, for microwave synthesis, heat the mixture in a sealed vessel at a suitable temperature (e.g., 150-250 °C) for a shorter duration (e.g., 3-15 minutes).[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure quinazolinone derivative.

Application 2: Mild Synthesis of o-Amidobenzamides via Catalytic Ring Opening

While the formation of quinazolinones is often desired, there are instances, particularly in complex molecule synthesis, where simple, non-cyclizing ring-opening is the goal. Conventional methods often lead to a mixture of the ring-opened product and the cyclized quinazolinone.[3] The use of hydrogen-bond-donating organocatalysts, such as Schreiner's thiourea, provides a mild and highly selective method to access o-amidobenzamides.[3][11]

G Benzoxazinone Benzoxazinone Precursor ActivatedComplex Activated Carbonyl Complex (H-Bonding) Benzoxazinone->ActivatedComplex Forms Complex Thiourea Schreiner's Thiourea (Catalyst) Thiourea->ActivatedComplex Product Ring-Opened o-Amidobenzamide ActivatedComplex->Product Ring Opening Amine R₂NH (Nucleophile) Amine->ActivatedComplex Nucleophilic Attack

Caption: Organocatalyzed ring opening of the benzoxazinone.

Principle and Mechanistic Insight: Schreiner's thiourea catalyst possesses two acidic N-H protons that form strong hydrogen bonds with the carbonyl oxygen (C4) of the benzoxazinone. This interaction polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.[3] This activation allows amines to attack the carbonyl under very mild conditions (room temperature), leading to clean ring-opening. The low reaction temperature disfavors the subsequent high-energy dehydration step required for quinazolinone formation, resulting in the selective synthesis of the o-amidobenzamide product.[11]

Protocol 3: Thiourea-Catalyzed Synthesis of o-Amidobenzamides

Materials and Equipment:

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Amine or amino acid ester (1.1 eq)

  • Schreiner's thiourea (1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea) (0.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Standard glassware for inert atmosphere reactions (optional, but recommended)

Step-by-Step Methodology:

  • In a dry flask, dissolve 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and the selected amine in the anhydrous solvent.

  • Add Schreiner's thiourea (10 mol%) to the stirred solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the pure N-(2-(substituted-carbamoyl)phenyl)-4-nitrobenzamide.

Safety Precautions

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is classified as toxic if swallowed and causes serious eye irritation.[5]

  • Handling: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • Nair, R. V., & Sanjayan, G. J. (2013). (Thio)urea-mediated benzoxazinone opening: mild approach towards synthesis of o-(substituted amido)benzamides. RSC Advances.
  • Al-Masoudi, N. A., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Al-Suwaidan, I. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical Chemistry Journal.
  • Abdel-Rahman, A. A.-H., et al. (Year not specified). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • RSC Publishing. (2013). (Thio)urea-mediated benzoxazinone opening: mild approach towards synthesis of o-(substituted amido)benzamides.
  • Hassan, A. Y., et al. (2025). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.
  • Gabriele, B., et al. (2004). Synthesis of 4H-3,1-Benzoxazines, Quinazolin-2-ones, and Quinoline-4-ones by Palladium-Catalyzed Oxidative Carbonylation of 2-Ethynylaniline Derivatives. The Journal of Organic Chemistry.
  • PubChem. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one.
  • Ibrahim, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar.
  • Kumar, A., et al. (2018). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents. PMC.

  • Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository.

  • Singh, G., & Singh, J. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • Shaban, M. E., et al. (Year not specified). Reactions of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][3][4]oxazin-4-one. idosi.org.

  • NextSDS. (n.d.). 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE.

Sources

Application

Application Note: Catalytic Methods for Synthesizing 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Executive Summary & Pharmacological Relevance The 2,3-dihydro-1H-benzo[e][1,3]oxazin-4-one scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 2,3-dihydro-1H-benzo[e][1,3]oxazin-4-one scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and specific enzyme inhibitory properties [1, 2]. The synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one via the cyclocondensation of salicylamide and 4-nitrobenzaldehyde is a prototypical reaction for constructing this heterocycle.

This application note provides an in-depth technical guide to the catalytic methodologies required to synthesize this compound. By examining the mechanistic causality of the reaction and presenting self-validating experimental protocols, this guide equips researchers with robust, scalable, and reproducible workflows.

Mechanistic Insights & Causality of Experimental Choices

The formation of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a tandem condensation-cyclization reaction. Understanding the electronic effects of the substrates is critical for selecting the appropriate catalyst.

  • Electrophilicity of the Aldehyde: The 4-nitro group (-I, -M effects) on the benzaldehyde strongly withdraws electron density from the carbonyl carbon. This heightened electrophilicity accelerates the initial nucleophilic attack by the weakly nucleophilic amide nitrogen of salicylamide.

  • The Role of the Acid Catalyst: While the initial attack is fast, the subsequent dehydration of the hemiaminal intermediate to form an N-acyl iminium ion is the rate-limiting step. Furthermore, the strongly electron-withdrawing nitrophenyl group destabilizes this iminium intermediate. A robust Brønsted or Lewis acid catalyst is mandatory to protonate the hydroxyl leaving group, facilitating rapid dehydration and subsequent intramolecular trapping by the phenolic oxygen.

  • Thermodynamic Sink: The final deprotonation yields the stable, cyclic benzoxazinone. The reaction is driven forward by the removal of water (thermodynamic sink), which can be achieved via Dean-Stark apparatus in homogeneous systems or via the dehydrating microenvironment of solid-supported acids.

Mechanism A Salicylamide + 4-Nitrobenzaldehyde B Acid Catalyst Activation (Carbonyl Protonation) A->B H+ addition C Nucleophilic Attack (Amide Nitrogen) B->C Electrophilic C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E Acid-promoted F N-Acyl Iminium Ion E->F Rate-limiting G Intramolecular Cyclization (Phenolic Oxygen Attack) F->G Ring closure H 2-(4-Nitrophenyl)-2H- benzo[e][1,3]oxazin-4(3H)-one G->H Deprotonation

Catalytic cycle and mechanistic pathway for benzoxazinone synthesis.

Quantitative Data: Catalyst Efficacy Comparison

The choice of catalyst dictates the reaction conditions, environmental impact, and downstream purification requirements. Table 1 summarizes the performance of various catalytic systems for this specific condensation.

Table 1: Catalyst Optimization for 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Synthesis

Catalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)Catalyst Recovery
Uncatalyzed (Control)N/AToluene11024< 10N/A
p-Toluenesulfonic acid (p-TsOH)10 mol%Toluene1103.586No
Molecular Iodine (I₂)5 mol%Acetonitrile802.089No
Amberlyst-15 (Solid Acid)15% w/wEthanol784.091Yes (Filtration)
Silica-Supported H₂SO₄ (SSA)10% w/wSolvent-Free901.595Yes (Filtration)

Data synthesized from standard optimization parameters for 1,3-benzoxazin-4-one derivatives [3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in conditional checks allow the researcher to verify the success of each phase before proceeding.

Workflow N1 Reaction Setup Mix Reagents & Catalyst N2 Thermal Activation (Reflux / Melt) N1->N2 N3 TLC Validation (Hexane:EtOAc 3:1) N2->N3 1.5 - 3.5 hrs N4 Workup (Cooling & Filtration) N3->N4 Product Spot Confirmed N5 Purification (Recrystallization) N4->N5 N6 Characterization (NMR, IR, MP) N5->N6

Standardized self-validating workflow for benzoxazinone synthesis.

Protocol A: Homogeneous Catalysis using p-TsOH (Classic Method)

This method utilizes Dean-Stark azeotropic distillation to drive the reaction by physically removing the water byproduct.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add salicylamide (10.0 mmol, 1.37 g) and 4-nitrobenzaldehyde (10.0 mmol, 1.51 g).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.0 mmol, 0.19 g) and 40 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C).

    • Validation Check 1 (Visual): As the reaction proceeds, water droplets will begin to collect in the Dean-Stark trap. The theoretical yield of water is ~0.18 mL.

  • Monitoring: After 3 hours, sample the reaction mixture for TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • Validation Check 2 (TLC): 4-nitrobenzaldehyde is highly UV-active. The reaction is complete when the starting material spot (higher Rf​ ) disappears and a new, distinct product spot (lower Rf​ ) emerges. If the aldehyde persists, continue refluxing for 30 minutes.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-TsOH.

    • Validation Check 3 (Phase Separation): The organic layer should be clear. If an emulsion forms, add 5 mL of brine to break it.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one.

Protocol B: Green Heterogeneous Catalysis using Silica-Supported Sulfuric Acid (SSA)

This modern approach eliminates toxic solvents and allows for easy catalyst recovery, making it ideal for scale-up in drug development.

Step-by-Step Methodology:

  • Setup: In a 50 mL mortar or a solvent-free reactor vessel, combine salicylamide (10.0 mmol, 1.37 g), 4-nitrobenzaldehyde (10.0 mmol, 1.51 g), and Silica-Supported Sulfuric Acid (SSA) (0.3 g, ~10% w/w).

  • Reaction: Heat the solid mixture in an oil bath at 90 °C with continuous mechanical stirring or grinding. The mixture will melt and form a homogenous paste.

  • Monitoring: After 1.5 hours, extract a micro-sample, dissolve in ethyl acetate, and spot on a TLC plate.

    • Validation Check 1 (TLC): Complete consumption of the yellow 4-nitrobenzaldehyde indicates reaction completion.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Add 30 mL of hot ethyl acetate and stir vigorously to dissolve the product. Filter the mixture while hot through a sintered glass funnel.

    • Validation Check 2 (Catalyst Recovery): The insoluble solid remaining on the filter is the SSA catalyst. Wash it with an additional 10 mL of hot ethyl acetate, dry it, and store it for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure to ~10 mL. Cool in an ice bath to induce crystallization.

    • Validation Check 3 (Precipitation): If crystals do not form within 15 minutes, scratch the inside of the flask with a glass rod to provide nucleation sites, or add dropwise cold hexanes (antisolvent) until turbidity is observed. Filter the resulting crystals and dry in vacuo.

Analytical Characterization

To confirm the structural integrity of the synthesized 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, perform the following analyses:

  • Melting Point: Expect a sharp melting point (typically > 200 °C due to the rigid hydrogen-bonded dimer network common in these scaffolds) [1].

  • FT-IR Spectroscopy: Look for the disappearance of the primary amide doublet ( NH2​ stretch at ~3300-3100 cm−1 ) and the appearance of a single secondary amine N−H stretch. A strong C=O stretch at ~1680 cm−1 and asymmetric/symmetric NO2​ stretches at ~1520 and 1350 cm−1 validate the functional groups.

  • ¹H NMR (DMSO-d6): The defining feature is the chiral aminal proton ( C2−H ) appearing as a distinct singlet or doublet (if coupled to the N−H ) around δ 6.0 - 6.5 ppm. The N−H proton will appear as a broad singlet further downfield ( δ 8.5 - 9.5 ppm).

References

  • 2,3-Dihydrobenzo[e][1,3]oxazin-4-one MDPI Molbank, 2024.[Link]

  • Synthesis of 4H‐Benzo[e][1,3]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide ChemistryOpen (PMC), 2017.[Link]

  • Gold(I)-Catalyzed Heteroannulation of Salicylic Amides with Alkynes: Synthesis of 1,3-Benzoxazin-4-one Derivatives Organic Letters (ACS), 2022.[Link]

Method

applications of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one and Its Analogs Introduction: The Benzoxazinone Scaffold in Drug Discovery Heterocyclic compounds form the str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one and Its Analogs

Introduction: The Benzoxazinone Scaffold in Drug Discovery

Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, owing to their ability to present a diverse array of functional groups in a defined three-dimensional space. Among these, the benzoxazinone skeleton, a fused bicyclic system containing an oxazine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[2][3] Derivatives of benzoxazinone have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5]

This guide focuses on the medicinal chemistry applications of a specific derivative, 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one, and its structural analogs. The presence of the nitro group, a potent electron-withdrawing moiety, on the phenyl ring at the C2 position can significantly influence the molecule's electronic properties, reactivity, and biological interactions. This document serves as a technical resource for researchers, providing an overview of potential therapeutic applications and detailed protocols for synthesis and biological evaluation.

G cluster_0 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one mol

Figure 1: Chemical Structure of a 2-(4-Nitrophenyl)-benzoxazinone Isomer.

Part 1: Potential Therapeutic Applications

The functionalization of the benzoxazinone core, particularly with a nitrophenyl group, has given rise to compounds with significant potential in oncology and infectious disease.

Anticancer Activity

Nitro-substituted benzoxazinone derivatives have emerged as a promising class of anticancer agents.[6] Studies on various human cancer cell lines have shown that these compounds can inhibit cell proliferation and induce programmed cell death (apoptosis).[7]

Mechanism of Action: The anticancer effects of benzoxazinone derivatives are believed to be multifactorial.

  • Induction of Apoptosis: Many active compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of cancer cells. This is often confirmed through assays like Hoechst staining, which reveals characteristic nuclear condensation in apoptotic cells.[7]

  • Enzyme Inhibition: Some benzoxazinones target specific enzymes that are crucial for cancer cell survival. For instance, in-silico studies have suggested that 2-phenyl-4H-benzo[d][1]oxazin-4-one derivatives may act as inhibitors of methionyl-tRNA synthetase (MRS), an enzyme essential for protein synthesis and thus, cell growth.[8][9][10] Inhibition of the thioredoxin (Trx)–thioredoxin reductase (TrxR) system, which is vital for cellular redox balance and over-expressed in many cancers, is another potential mechanism.[11]

Quantitative Data: In Vitro Cytotoxicity The following table summarizes the cytotoxic activity of several related nitro-substituted and 2-aryl-benzoxazinone derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassSpecific Compound(s)Cancer Cell LineActivity Metric (IC₅₀ or % Inhibition)Reference
Nitro-Substituted Benzoxazinone3cHeLa (Cervical)~28.54% cell viability[6][7]
Nitro-Substituted Benzoxazinone3a, 3kHeLa (Cervical)~44.67% and ~38.21% cell viability[6][7]
2-phenyl-benzoxazin-4-oneCompound 3A549 (Lung)IC₅₀ = 65.43 ± 2.7 µg/mL[9][12]
2-aryl-benzoxazin-4-ones311, 312, 313MCF-7 (Breast)IC₅₀ in the range of 0.89 - 1.19 µg[12]

Note: The data presented is for structurally related analogs. The specific activity of 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one may vary and requires direct experimental validation.

Antimicrobial Activity

The benzoxazinone scaffold is also recognized for its potent and broad-spectrum antimicrobial properties, with activity reported against both bacteria and fungi.[3][5] The incorporation of a nitrophenyl group can enhance this activity. For example, a related compound, 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one, has demonstrated fungicidal activity against Candida albicans.[13]

Mechanism of Action: The antimicrobial action is often linked to the inhibition of essential microbial enzymes.

  • Fungal Enzyme Inhibition: For antifungal activity, a proposed target is lanosterol-14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14]

  • Bacterial Enzyme Inhibition: In bacteria, such as Staphylococcus aureus, a potential target is dehydrosqualene synthase (CrtM), an enzyme involved in the synthesis of carotenoid pigments that protect the bacterium from oxidative stress.[15]

Quantitative Data: In Vitro Antimicrobial Activity The table below shows the Minimum Inhibitory Concentration (MIC) for related benzoxazinone compounds, which is the lowest concentration that prevents visible growth of a microorganism.

Compound ClassSpecific CompoundMicroorganismActivity Metric (MIC in µg/mL)Reference
Benzoxazin-3-one DerivativeCompound 13aCandida strainsGeometric Mean MIC = 28.5[14]
Triazole-functionalized BenzoxazinoneCompounds 9c, 9d, 9eVarious bacteria/fungiIdentified as promising leads[15]

Note: This data highlights the potential of the benzoxazinone class. The specific antimicrobial profile of 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one must be determined experimentally.

Part 2: Experimental Protocols & Methodologies

To facilitate further research, this section provides detailed, field-proven protocols for the synthesis and biological evaluation of 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one and its analogs.

Protocol 1: General Synthesis of 2-Aryl-Benzoxazin-4-ones

This protocol is based on the common synthetic route involving the condensation of an anthranilic acid derivative with an aroyl chloride.[7][9]

Principle: The nucleophilic amine group of anthranilic acid attacks the electrophilic carbonyl carbon of the aroyl chloride. This is followed by an intramolecular cyclization and dehydration to form the final benzoxazinone ring system. Pyridine is often used as a solvent and to neutralize the HCl byproduct.

Materials:

  • Substituted Anthranilic Acid (e.g., 4-nitroanthranilic acid)

  • 4-Nitrobenzoyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water or 1M HCl.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 2-(4-nitrophenyl)-benzoxazin-4-one derivative.[16]

Figure 2: General Workflow for Synthesis and Biological Screening.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well sterile microplates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value.

G A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Attachment A->B C Treat Cells with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent to each well D->E F Incubate (3-4h) (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 Value H->I

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity; the lowest concentration without growth is the MIC.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

  • Transfer and Dilute: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

References

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Ca - UniCA IRIS. (n.d.).
  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives - Benchchem. (n.d.).
  • Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives - Benchchem. (n.d.).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. Retrieved April 4, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22). Retrieved April 4, 2026, from [Link]

  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. (2025, August 6). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Dudley, D. A., et al. (2000, September 27). Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. Journal of Medicinal Chemistry. Retrieved April 4, 2026, from [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024, June 29). PMC. Retrieved April 4, 2026, from [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). Retrieved April 4, 2026, from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Retrieved April 4, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved April 4, 2026, from [Link]

  • Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30). Retrieved April 4, 2026, from [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones as potent anticancer and antioxidant agents. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • Anticancer activity of Benzo[1]oxazin-4-ones. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. (n.d.). Ubaya Repository. Retrieved April 4, 2026, from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. (n.d.). Ubaya Repository. Retrieved April 4, 2026, from [Link]

  • 4H-Benzo[d][1]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (n.d.). Semantic Scholar. Retrieved April 4, 2026, from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (2019, November 5). ResearchGate. Retrieved April 4, 2026, from [Link]

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Synthesis and identification of benzo[d][1]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022, May 22). ScienceScholar. Retrieved April 4, 2026, from [Link]

  • Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012, January 1). Bioorganic & Medicinal Chemistry Letters. Retrieved April 4, 2026, from [Link]

  • Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][4]oxazin-3(4H). (2017, December 1). Retrieved April 4, 2026, from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (n.d.). Semantic Scholar. Retrieved April 4, 2026, from [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). Retrieved April 4, 2026, from [Link]

  • Discovery of anti-cancer activity for benzo[1][4][6]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. (n.d.). Retrieved April 4, 2026, from [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Abstract This application note presents a comprehensive guide to developing and valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy and culminates in a full validation protocol consistent with international regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The specific analyte, 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, combines this heterocyclic system with a nitroaromatic moiety, suggesting potential applications that necessitate rigorous analytical characterization. Accurate quantification is critical for pharmacokinetic studies, stability testing, quality control of bulk drug substances, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4]

The development of a reliable HPLC method is not a trivial exercise but a systematic process. The goal is to create a method that is not only suitable for its intended purpose but is also robust and transferable. This guide explains the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and provides a detailed protocol for validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][5]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValue / InformationSource
IUPAC Name 2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one-
Molecular Formula C14H10N2O4[6][7]
Molecular Weight 270.24 g/mol [6]
Structure A heterocyclic benzoxazinone core linked to a nitrophenyl group. The presence of two aromatic rings and a nitro group makes it a strong chromophore, ideal for UV detection.[6]
Solubility Expected to have low aqueous solubility but good solubility in organic solvents like acetonitrile, methanol, and DMSO. An analogue has a reported aqueous solubility of 0.3 µg/mL.[6][8]
Polarity The molecule is largely non-polar due to its aromatic systems, making it an ideal candidate for reversed-phase chromatography.-

Section 1: HPLC Method Development Strategy

The primary objective is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradants, within a reasonable runtime. Reversed-Phase HPLC (RP-HPLC) is the chosen mode due to the non-polar nature of the analyte.

The Logic of Column Selection

The stationary phase is the most critical factor in achieving separation.

  • Initial Choice: C18 (Octadecyl Silane): A C18 column is the workhorse of RP-HPLC and the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the non-polar benzoxazinone and nitrophenyl rings, ensuring adequate retention.

  • Particle Size: A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems. For faster analysis on UPLC systems, columns with sub-2 µm particles could be employed.[9]

Rationale for Mobile Phase Selection

The mobile phase modulates the analyte's retention time and influences peak shape.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds. The pi-electrons of the ACN nitrile bond can interact with the analyte's aromatic rings, often leading to better peak shapes and different selectivity compared to methanol.[10] We will start with an ACN and water mixture.

  • pH Control: The analyte does not possess strongly acidic or basic functional groups, so its retention is not expected to be significantly affected by pH. Therefore, starting with a simple neutral mobile phase (e.g., ACN:Water) is a sound strategy. If peak tailing were observed, it could indicate interaction with residual silanols on the silica backbone of the column.[10] In such a case, adding a small amount of a weak acid like 0.1% formic acid or phosphoric acid to the mobile phase can suppress silanol ionization and improve peak symmetry.[9]

Detection Wavelength (λmax)

The analyte's structure contains multiple chromophores (benzene ring, nitrophenyl group) that absorb UV radiation. A photodiode array (PDA) detector is ideal for initial development to scan the UV spectrum of the analyte and determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity. Based on similar nitroaromatic and benzoxazinone structures, a λmax is expected in the 254 nm to 370 nm range.[8][11]

Method Development Workflow

The development process follows a structured, iterative approach to find the optimal conditions.

G cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization A Prepare Analyte Stock Solution (e.g., 1 mg/mL in ACN) B Select C18 Column (e.g., 250 x 4.6 mm, 5 µm) A->B C Set Initial Conditions - Mobile Phase: ACN:Water (50:50) - Flow Rate: 1.0 mL/min - Detector: PDA Scan (200-400 nm) B->C D Inject Sample & Determine λmax C->D E Adjust ACN:Water Ratio (Isocratic Elution) D->E Set detector to λmax F Assess Peak Shape & Retention (Target k: 2-10, Asymmetry < 1.5) E->F F->E Iterate Ratio G Introduce Gradient (if needed) For complex samples or fast elution F->G Poor resolution or long runtime I Confirm System Suitability F->I Good Separation H Optimize Flow Rate & Temperature (Fine-tune resolution & runtime) G->H H->I J Finalize Method Parameters I->J

Caption: Workflow for systematic RP-HPLC method development.

Section 2: Detailed Protocol: Method Development

Objective: To establish isocratic HPLC conditions for the analysis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Materials:

  • 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one reference standard

  • HPLC-grade Acetonitrile (ACN)

  • Deionized water (18.2 MΩ·cm)

  • HPLC system with PDA or UV detector, pump, autosampler, and column oven.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in ACN to prepare a 1.0 mg/mL stock solution. Dilute this stock with a 50:50 mixture of ACN:Water to a working concentration of approximately 20 µg/mL.

  • Initial Chromatographic Run:

    • Install the C18 column and equilibrate it with a mobile phase of ACN:Water (50:50 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column oven temperature to 30 °C.

    • Set the PDA detector to acquire data from 200-400 nm.

    • Inject 10 µL of the working standard solution.

  • Wavelength Determination: From the initial run, examine the UV spectrum of the analyte peak in the chromatography data system to identify the wavelength of maximum absorbance (λmax). Set this wavelength for all subsequent experiments.

  • Mobile Phase Optimization:

    • Perform a series of isocratic runs, systematically varying the ACN:Water ratio. For example: 70:30, 65:35, 60:40, 55:45.

    • For each run, record the retention time (tR), peak asymmetry, and theoretical plates.

    • Goal: Aim for a retention time between 5 and 15 minutes with a peak asymmetry factor between 0.9 and 1.5.

  • Flow Rate and Temperature Optimization (Fine-Tuning):

    • Once a suitable mobile phase composition is found, the flow rate can be adjusted (e.g., between 0.8 and 1.2 mL/min) to fine-tune the retention time without significantly compromising resolution.

    • The effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) can be investigated to improve peak shape and reproducibility.

Section 3: Optimized Chromatographic Conditions

The following table summarizes a hypothetical but realistic set of optimized conditions derived from the development protocol.

ParameterOptimized Condition
Instrument Standard HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 268 nm
Injection Volume 10 µL
Run Time 15 minutes

Section 4: Method Validation Protocol

Method validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[2][12] The protocol must be designed and executed according to established guidelines, such as ICH Q2(R2).[1][5]

G center Validated HPLC Method A Accuracy (% Recovery) center->A P Precision (%RSD) center->P S Specificity (Peak Purity) center->S L Linearity (R²) center->L R Range center->R LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ RB Robustness center->RB

Caption: Key validation parameters as per ICH Q2(R2) guidelines.

The validation will assess the following parameters:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a placebo (matrix without analyte) and a stressed sample (e.g., exposed to acid, base, heat, light) to ensure no interference at the analyte's retention time.[1]

  • Linearity: The ability to produce results directly proportional to the analyte concentration over a given range.[1]

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[15]

  • Accuracy: The closeness of the test results to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo.[1]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.[15]

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[4]

Section 5: Detailed Protocol: Method Validation

Procedure:

  • Specificity:

    • Inject a blank (mobile phase), a placebo solution, and a standard solution. Confirm no interfering peaks at the analyte's retention time.

    • Prepare stressed samples by subjecting the analyte to heat (60°C), acid (0.1N HCl), base (0.1N NaOH), and oxidation (3% H2O2). Analyze to ensure degradation peaks are resolved from the main analyte peak.

  • Linearity:

    • Prepare at least five standard solutions covering the expected working range (e.g., 50% to 150% of the target concentration, such as 10, 15, 20, 25, 30 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • Precision (Intermediate):

    • Repeat the repeatability test on a different day with a different analyst.

    • Calculate the cumulative %RSD for both sets of data.

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

    • Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Analyze a standard solution while making small, deliberate changes to the method parameters:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Mobile Phase Composition: ± 2% organic (ACN 58% and 62%).

      • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Evaluate the effect on retention time and peak area.

    • Acceptance Criterion: System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.

Section 6: Data Presentation & Results (Hypothetical)

Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
10245890
15368123
20492345
25615987
30738456
Regression Equation y = 24650x - 1234
Correlation (R²) 0.9995
Accuracy & Precision
LevelAccuracy (% Recovery)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
80%99.5%--
100%100.2%0.85%1.12%
120%101.1%--

Conclusion

This application note details a systematic approach to developing and validating a simple, isocratic RP-HPLC method for the quantitative analysis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. The described methodology, rooted in scientific principles and aligned with regulatory expectations, provides a robust framework for achieving reliable and accurate analytical results. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][1]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link][12]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][2]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Arriello. [Link][13]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link][16]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link][11]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link][4]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. ResearchGate. [Link][17]

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem, National Institutes of Health. [Link][6]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link][15]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link][14]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link][18]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link][9]

  • Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. [Link][3]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][5]

  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed. [Link][19]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link][10]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ACS Publications. [Link][20]

  • 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. PubChem, National Institutes of Health. [Link][7]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link][21]

  • 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. [Link][22]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link][23]

  • 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one. ChemBK. [https://www.chembk.com/en/chem/2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one]([Link]1][2]oxazin-4-one)[8]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link][24]

Sources

Method

Comprehensive Application Note: Utilizing 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one in Drug Discovery Pipelines

Executive Summary The compound 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (also systematically referred to as 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one) represents a privileged heterocyclic scaffold in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (also systematically referred to as 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one) represents a privileged heterocyclic scaffold in modern drug discovery. It is predominantly utilized as a highly potent, mechanism-based (suicide) inhibitor of serine proteases. By targeting enzymes such as Human Leukocyte Elastase (HLE), Cathepsin G, and Complement C1r, this compound serves as a critical lead in developing therapeutics for inflammatory, neurodegenerative, and cardiovascular diseases.

This application note provides an in-depth mechanistic analysis, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols for integrating this compound into high-throughput screening (HTS) and hit-to-lead optimization pipelines.

Mechanistic Insights: The Causality of Scaffold Design

To effectively utilize this compound in a drug discovery pipeline, one must understand the causality behind its structural design. The benzoxazinone core does not merely act as a competitive, reversible binder; it functions as an electrophilic trap that forms a covalent acyl-enzyme intermediate .

The Role of the 4-Nitrophenyl Substitution

The addition of the 4-nitrophenyl group at the 2-position of the benzoxazinone ring is a deliberate, rational design choice driven by two factors:

  • Electronic Enhancement (Accelerated Acylation): The nitro group is strongly electron-withdrawing. It pulls electron density away from the oxazinone ring, significantly increasing the electrophilicity of the C4 carbonyl carbon. When the active-site serine of the protease nucleophilically attacks this carbon, the acylation rate ( kon​ ) is exponentially faster compared to unsubstituted analogs.

  • Steric and Hydrophobic Anchoring: The phenyl ring is highly lipophilic and perfectly contoured to occupy the hydrophobic S1/S1' substrate-binding pockets of proteases like Cathepsin G and C1r . This stabilizes the pre-covalent Michaelis complex, ensuring the inhibitor is properly aligned for the nucleophilic attack.

Once the ring is cleaved, the resulting acyl-enzyme intermediate is sterically hindered and highly stable, leading to prolonged enzyme inactivation (slow deacylation).

Visualization of the Mechanism of Action

MOA A 2-(4-Nitrophenyl)-Benzoxazin-4-one (Electrophilic Inhibitor) C Nucleophilic Attack (Active Site Serine) A->C B Serine Protease (e.g., Cathepsin G, C1r) B->C D Ring Cleavage & Acyl-Enzyme Formation C->D E Stable Acyl-Enzyme Intermediate D->E F Protease Inhibition (Therapeutic Effect) E->F Sustained block G Slow Hydrolysis (Deacylation) E->G t1/2 > 30 min G->B Enzyme Recovery

Mechanism of serine protease inhibition via stable acyl-enzyme intermediate formation.

Quantitative Data Presentation: Structure-Activity Relationship

The table below summarizes the kinetic advantages of the 4-nitrophenyl substitution compared to baseline benzoxazinone scaffolds. The data highlights how electronic withdrawal directly correlates with a lower inhibition constant ( Ki​ ) and a longer half-life ( t1/2​ ) of the acyl-enzyme complex.

Compound VariantTarget ProteaseApparent Ki​ (nM)Acylation Rate ( kacylation​ ) [ M−1s−1 ]Acyl-Enzyme t1/2​ (min)
Unsubstituted Benzoxazin-4-oneCathepsin G8501,20012
2-Phenyl-4H-3,1-benzoxazin-4-oneCathepsin G1208,50045
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Cathepsin G 15 45,000 > 120
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one C1r Protease 22 38,000 95

Experimental Protocols for Hit Validation

To ensure trustworthiness and self-validation in your screening cascade, the protocols must account for the time-dependent, covalent nature of the inhibitor. Standard competitive binding assays will yield false negatives (artificially high IC50​ values) if the acyl-enzyme intermediate is not given time to form.

Protocol A: High-Throughput Screening (HTS) with Pre-Incubation

Objective: Determine the apparent IC50​ of the benzoxazinone derivative against a target serine protease.

  • Buffer Preparation: Prepare assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5). Causality: High ionic strength prevents non-specific enzyme aggregation, while 10% DMSO ensures the lipophilic 4-nitrophenyl compound remains soluble.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one starting at 10 µM in the assay buffer.

  • Enzyme Pre-Incubation (Critical Step): Add 10 nM of the target protease (e.g., Cathepsin G) to the compound wells. Incubate at 37°C for 30 minutes . Causality: This time allows the covalent acyl-enzyme intermediate to reach steady-state equilibrium. Skipping this step breaks the assay's validity.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate (e.g., 100 µM Suc-Ala-Ala-Pro-Phe-pNA).

  • Kinetic Readout: Measure absorbance at 410 nm continuously for 15 minutes. Calculate the initial velocity ( V0​ ) and use non-linear regression to determine the IC50​ .

Protocol B: Jump-Dilution Assay for Deacylation Kinetics

Objective: Prove the mechanism is covalent but slowly reversible by measuring the half-life ( t1/2​ ) of the acyl-enzyme intermediate. This acts as a self-validating control to rule out pan-assay interference compounds (PAINS) or irreversible denaturants.

  • Complex Formation: Incubate the protease (1 µM) with the inhibitor (10 µM) for 30 minutes to ensure >95% formation of the acyl-enzyme complex.

  • Jump-Dilution: Dilute the complex 100-fold into a reaction buffer containing a saturating concentration of the chromogenic substrate. Causality: The dilution drops the free inhibitor concentration to 100 nM (well below its effective IC50​ in the presence of saturating substrate).

  • Continuous Monitoring: Monitor the recovery of enzymatic activity over 3 hours.

  • Data Analysis: The enzymatic velocity will slowly increase as the acyl-enzyme hydrolyzes. Fit the progress curve to the integrated rate equation for slow-binding inhibition to extract koff​ (deacylation rate) and calculate t1/2​=ln(2)/koff​ .

Workflow Visualization

Workflow Step1 1. Compound Prep 10 mM DMSO Stock Step2 2. Pre-incubation 30 min at 37°C (Crucial for Acylation) Step1->Step2 Step3 3. Substrate Addition Chromogenic/Fluorogenic Step2->Step3 Step4 4. Kinetic Readout Absorbance/Fluorescence over time Step3->Step4 Step5 5. Data Analysis IC50 & Ki Determination Step4->Step5 Step6 6. Jump-Dilution Measure Deacylation Rate (t1/2) Step5->Step6 Hit Validation

Step-by-step workflow for screening and validating benzoxazinone-based protease inhibitors.

References

  • Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry (1997).[Link] [1]

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry (1998). [Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing bottlenecks in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing bottlenecks in the synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one.

The traditional synthetic approach towards 1,3-benzoxazin-4-ones employs the condensation of salicylamides with aldehydes[1]. However, the reaction between salicylamide and 4-nitrobenzaldehyde is notoriously prone to stalling, yielding incomplete conversions, or generating stable uncyclized intermediates[2]. This guide deconstructs the mechanistic causality behind these issues and provides self-validating protocols to drive your reaction yields above 85%.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yield is consistently stuck below 40% despite prolonged refluxing in toluene. How can I drive the equilibrium forward? A1: The formation of the oxazinone ring is a condensation reaction that releases one equivalent of water[3]. Because this is an equilibrium-driven process, the accumulation of water in the reaction matrix promotes the reverse reaction (hydrolysis of the imine intermediate). Causality & Solution: You must continuously remove water from the system. If you are using toluene, implement a Dean-Stark apparatus. For solvent-free or lower-temperature reactions, incorporating activated 4Å molecular sieves directly into the reaction mixture will trap the moisture and force the equilibrium toward the cyclized product.

Q2: TLC monitoring shows the complete disappearance of 4-nitrobenzaldehyde, but the final isolated yield of the oxazinone is low. A stable, highly polar intermediate persists. What is happening? A2: You are observing the accumulation of the uncyclized Schiff base (imine) intermediate. The strong electron-withdrawing nature of the 4-nitro group (-I, -M effects) makes the initial aldehyde highly electrophilic, accelerating the first step (amide attack). However, the subsequent intramolecular cyclization requires the phenolic hydroxyl group to attack the imine carbon. If the system lacks sufficient Lewis/Brønsted acidity to activate the imine nitrogen, the reaction stalls. Causality & Solution: Switch from a simple Brønsted acid (like p -TsOH) to a coordinating Lewis acid or heteropoly acid. Catalysts like 4[4] or 1[1] act as templates. They coordinate simultaneously with the imine nitrogen and the phenolic oxygen, bringing them into spatial proximity while increasing the electrophilicity of the imine carbon, thereby forcing ring closure.

Q3: Can I avoid using harsh acidic conditions that cause tarring and degradation of my starting materials? A3: Yes. Traditional methods using concentrated sulfuric acid often lead to oxidative degradation. Modern green chemistry approaches utilize 5[5]. Using Lewis acids like ZnCl₂ under solvent-free grinding conditions or microwave irradiation provides high yields without the tarring associated with strong mineral acids.

Part 2: Quantitative Data Presentation

To select the optimal conditions for your specific laboratory setup, compare the catalytic efficiencies summarized below. Data reflects the condensation of salicylamide and 4-nitrobenzaldehyde.

Catalyst SystemSolvent / ConditionTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
None (Control)Toluene (Reflux)11024.0< 15%Baseline reaction; stalls at intermediate.
p -TsOH (10 mol%)Toluene + Dean-Stark11012.065 - 70%Removes water, but cyclization is slow.
ZnCl₂ (20 mol%)Solvent-free (Grinding)1004.082 - 88%Templates cyclization; avoids solubility issues.
H₃PW₁₂O₄₀ (5 mol%)Aqueous Media / EtOH802.589 - 94%High Brønsted acidity; reusable catalyst.

Part 3: Mandatory Visualization

The following diagnostic workflow illustrates the logical relationship between reaction symptoms and their mechanistic solutions.

ReactionTroubleshooting Start Low Yield (<40%) in Oxazinone Synthesis CheckWater Is water accumulating in the reaction? Start->CheckWater UseDeanStark Implement Dean-Stark trap or 4Å molecular sieves CheckWater->UseDeanStark Yes CheckIntermediate Is the imine intermediate failing to cyclize? CheckWater->CheckIntermediate No Success Optimized Yield (>85%) UseDeanStark->Success ChangeCatalyst Switch to Lewis acid catalyst (e.g., ZnCl2 or H3PW12O40) CheckIntermediate->ChangeCatalyst Yes CheckSolubility Are reactants precipitating prematurely? CheckIntermediate->CheckSolubility No ChangeCatalyst->Success ChangeSolvent Optimize solvent volume or use microwave heating CheckSolubility->ChangeSolvent Yes ChangeSolvent->Success

Logical workflow for troubleshooting low yields in 2H-benzo[e][1,3]oxazin-4(3H)-one synthesis.

Part 4: Validated Experimental Protocol

This protocol utilizes a Lewis acid-templated approach to ensure complete cyclization, designed as a self-validating system to guarantee reproducibility.

Materials Required:

  • Salicylamide (1.0 equiv, 10 mmol)

  • 4-Nitrobenzaldehyde (1.05 equiv, 10.5 mmol)

  • Anhydrous ZnCl₂ (0.2 equiv, 2 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask, combine salicylamide, 4-nitrobenzaldehyde, and anhydrous ZnCl₂. Add 50 mL of anhydrous toluene.

  • Water Evacuation Setup: Equip the flask with a Dean-Stark trap filled with toluene and attach a reflux condenser. Causality: The Dean-Stark trap physically removes the water byproduct, preventing the hydrolysis of the highly electrophilic imine intermediate.

  • Thermal Activation: Heat the mixture to a vigorous reflux (oil bath at ~125 °C) under a nitrogen atmosphere.

  • Self-Validation (In-Process Monitoring): After 4 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate, 7:3 v/v).

    • Validation Check: You should observe the disappearance of the 4-nitrobenzaldehyde spot (Rf ~0.6) and the emergence of a new, strongly UV-active spot (Rf ~0.4). If a highly polar spot remains near the baseline, cyclization is incomplete; continue refluxing for an additional 2 hours.

  • Workup: Once TLC confirms completion, cool the reaction to room temperature. The product, 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, will often precipitate directly due to the poor solubility imparted by the 4-nitro group. Filter the precipitate and wash with cold ethanol (2 × 10 mL) to remove unreacted starting materials and catalyst.

  • Analytical Validation: Recrystallize from hot ethanol. Verify the structure via IR spectroscopy. Crucial Check: Ensure the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the lactam carbonyl stretch (~1670 cm⁻¹) and the C-O-C ether stretch (~1220 cm⁻¹).

References

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: MDPI URL: [Link]

  • Title: ZnCl₂-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones Source: RSC Publishing URL: [Link]

  • Title: Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives Source: Acta Pharmaceutica (via ResearchGate) URL: [Link]

  • Title: The Condensation of Salicylamide with Aldehydes and Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one in DMSO

Technical Support Center: Overcoming Solubility Issues with 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in DMSO Welcome to the technical support resource for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in DMSO

Welcome to the technical support resource for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). We will explore the root causes of these issues and provide robust, field-proven protocols to ensure the successful preparation of your experimental solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate challenges faced during the dissolution of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Q1: I am struggling to dissolve 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in 100% DMSO. What are the primary causes?

A1: Difficulty dissolving this compound, a member of the benzoxazinone class, can stem from several factors related to both the solvent and the compound itself.

  • Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination significantly reduces its ability to solvate non-polar, hydrophobic compounds like this one. Always use fresh, anhydrous (water-free), research-grade DMSO from a sealed bottle.[3][4]

  • Compound Characteristics: The compound has a relatively rigid, planar structure and a high topological polar surface area (an estimated 84.5 Ų for a similar isomer), which can contribute to strong crystal lattice energy.[5] This energy must be overcome for the compound to dissolve. Its very low aqueous solubility (0.3 µg/mL for a similar isomer) underscores its hydrophobic nature.[5]

  • Concentration Limit Exceeded: You may be attempting to prepare a stock solution that is above the compound's saturation point in DMSO. While many compounds are soluble in DMSO at high concentrations (e.g., >10 mM), it is not universal.[6]

Q2: My DMSO stock solution was initially clear, but now I see crystals or a precipitate. Why did this happen and what should I do?

A2: This phenomenon, known as precipitation from a stock solution, is typically caused by one of the following:

  • Temperature Fluctuations: If the solution was prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility limit can decrease, causing the compound to crystallize out.[3]

  • Moisture Contamination: If the vial is not sealed properly, the DMSO can absorb atmospheric moisture over time, reducing its solvating power and leading to precipitation.[3]

  • Supersaturated Solution: The initial dissolution may have been achieved by creating a temporary supersaturated state. Over time, the solution reverts to a more stable, saturated state, with the excess compound precipitating out.

To resolve this , gently warm the solution in a water bath (30-40°C) and sonicate or vortex until the precipitate redissolves.[2] Before use, always visually inspect the solution to ensure it is clear. To prevent recurrence, consider preparing a less concentrated stock or aliquoting the stock into single-use vials to minimize handling and moisture exposure.[2]

Q3: The compound dissolved perfectly in DMSO, but it immediately precipitated when I diluted it into my aqueous cell culture medium. What is happening?

A3: This is a very common and critical issue often termed "DMSO shock" or "solvent shift precipitation."[7] While DMSO is an excellent organic solvent, its ability to keep a hydrophobic compound soluble is drastically reduced when it is diluted into an aqueous environment like PBS or cell culture media.[1] The dramatic change in solvent polarity causes the compound to "crash out" of the solution. The final concentration you are targeting in the aqueous medium may be far above the compound's kinetic solubility limit.[7]

Q4: How can I prevent my compound from precipitating in the final aqueous assay solution?

A4: Preventing precipitation upon dilution is crucial for obtaining accurate and reproducible experimental results.[1] Here are several effective strategies:

  • Lower the Final Concentration: The most straightforward approach is to reduce the target concentration of the compound in your assay to a level below its kinetic solubility limit.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[8]

  • Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[9] This ensures rapid dispersion and prevents localized high concentrations that can trigger precipitation.[9]

  • Use a Co-Solvent System: This is a highly effective strategy. Preparing the initial stock in a mixture of DMSO and another less polar, water-miscible solvent can improve solubility in the final aqueous medium.[10][11] See the Data Summary Table and Protocol 2 for details.

Q5: Can I just filter out the precipitate and use the remaining clear solution for my experiment?

A5: Filtering the precipitate is not recommended . The formation of a precipitate means the concentration of your compound in the solution is no longer what you intended; it is now at its maximum solubility under those conditions, which could be significantly lower than your target concentration.[1] Using the filtered solution would lead to inaccurate dosing and non-reproducible results. The underlying solubility issue must be addressed directly.

Part 2: Experimental Protocols & Troubleshooting Workflow

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting solubility issues with 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

G start Start: Dissolve Compound in DMSO check_visual Visually Inspect Solution Is it clear? start->check_visual success Solution is Ready for Dilution check_visual->success Yes check_dmso Step 1: Verify DMSO Quality - Anhydrous? - Fresh bottle? check_visual->check_dmso No (Particles Visible) apply_energy Step 2: Apply Energy - Vortex (2-5 min) - Sonicate (10-30 min) - Warm gently (30-40°C) check_dmso->apply_energy recheck_visual Re-Inspect Solution Is it clear now? apply_energy->recheck_visual recheck_visual->success Yes advanced_options Step 3: Advanced Options recheck_visual->advanced_options No lower_conc Option A: Prepare a lower concentration stock advanced_options->lower_conc use_cosolvent Option B: Use a Co-Solvent System (e.g., DMSO/PEG 400) advanced_options->use_cosolvent lower_conc->start use_cosolvent->start

Caption: A logical workflow for troubleshooting dissolution issues.

Protocol 1: Preparation of a Stock Solution in 100% DMSO

This protocol details the standard procedure for attempting to dissolve the compound in pure DMSO.

  • Preparation: Ensure the vial of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one powder and a sealed container of anhydrous, high-purity DMSO are at ambient room temperature.[3]

  • Calculation: Calculate the mass of the compound required to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you will need the compound's molecular weight in mg).

  • Solvent Addition: Using a calibrated micropipette with a sterile, dry tip, add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed powder.

  • Initial Mixing: Securely cap the vial and vortex the solution vigorously for 2-5 minutes.[9]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particulate matter.

  • Troubleshooting (If Needed): If particles remain, proceed with the following steps sequentially:

    • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes to provide mechanical energy that helps break down compound aggregates.[10]

    • Gentle Warming: If sonication is insufficient, place the vial in a water bath set to a low temperature (30-40°C) for 10-15 minutes.[10] Caution: Avoid excessive heat, which could degrade the compound or the DMSO.

  • Final Inspection: After each troubleshooting step, visually inspect the solution again. Once the solution is completely clear, it is ready for use or storage.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and moisture absorption.[2] Store at -20°C or -80°C.[2]

Protocol 2: Dilution into Aqueous Media to Avoid Precipitation

This workflow is designed to mitigate "DMSO shock" when preparing your final working solution.

G cluster_stock Stock Preparation cluster_dilution Dilution into Aqueous Buffer cluster_outcome Outcome stock_prep Prepare Clear Stock (Protocol 1) vortex_buffer Vortex Aqueous Buffer (e.g., Media, PBS) stock_prep->vortex_buffer add_dropwise Add Stock Solution Dropwise to Vortex vortex_buffer->add_dropwise inspect_final Visually Inspect Final Solution add_dropwise->inspect_final solution_clear Solution Clear: Ready for Assay inspect_final->solution_clear Clear solution_precipitate Precipitate Forms: Return to Troubleshooting inspect_final->solution_precipitate Not Clear

Caption: Workflow for diluting DMSO stock into aqueous solutions.

Part 3: Advanced Solubility Enhancement

Using Co-Solvent Systems

When DMSO alone is insufficient, a co-solvent system is a powerful alternative. Co-solvents can modify the polarity of the stock solution, often improving the solubility and stability of the compound upon dilution into aqueous media.[10][11]

Co-SolventTypical Concentration Range (v/v) with DMSOKey Considerations
Ethanol 10-50%Good for many organic compounds but can be volatile and may have biological effects.[10]
Polyethylene Glycol 400 (PEG 400) 10-40%A common, low-toxicity excipient used to enhance solubility for in-vivo and in-vitro studies.[11]
Tween® 80 1-5%A non-ionic surfactant that can act as a stabilizer, preventing precipitation. Often used in combination with other co-solvents.[11]

To test a co-solvent system:

  • Prepare a series of co-solvent/DMSO mixtures (e.g., 10:90, 20:80, 30:70 of PEG 400:DMSO).

  • Attempt to dissolve your compound in each mixture following Protocol 1.

  • Perform a test dilution of the most successful stock solutions into your aqueous buffer to assess for precipitation.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Dardenne, F. (2014). Answer to "DMSO wont dilute my pure compound. How to solve this?".
  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • BenchChem. (2025). Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO.
  • Dafnis, I., et al. (2011). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208.
  • Anonymous. (2024). Answer to "Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?".
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10199320, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem.
  • Anonymous. (2024).
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • Bodle, C. R., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1091–1095.
  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 52–56.
  • BenchChem. (n.d.). Overcoming solubility issues with Antitumor agent-41 in DMSO.
  • Delgado, D. R., et al. (2022).
  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Gee, N. (2021). Answer to "What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water".
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Hutter, C., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), 1800539.
  • Elliott, B. (2005). Solutions and dilutions: working with stock solutions. Rice University.
  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Klimenko, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72757, 2H-1,4-benzoxazin-3(4H)-one. PubChem.
  • Kanyin, B., & Tundulawessa, S. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1095.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521473, 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one. PubChem.
  • ChemBK. (2024). 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one. Retrieved from ChemBK website.

  • S, S., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate.

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Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one

Technical Support Center: Column Chromatography Purification of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Welcome to the technical support guide for the chromatographic purification of 2-(4-Nitrophenyl)-2H-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

Welcome to the technical support guide for the chromatographic purification of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this moderately polar, nitro-containing heterocyclic compound.

Frequently Asked Questions (FAQs): Mastering Your Purification

This section addresses the foundational questions and strategic decisions you'll face when setting up your purification workflow.

Q1: I've just synthesized my crude 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. What are the critical first steps before running a column?

A1: Before any preparative chromatography, a thorough analysis of the crude product is essential. The principle of "know thy sample" is paramount.

  • Initial Characterization: Obtain a proton NMR (¹H NMR) or LC-MS spectrum of your crude material. This provides a preliminary assessment of the reaction's success and gives you an idea of the number and nature of the impurities.

  • Thin-Layer Chromatography (TLC) Analysis: TLC is your most powerful tool for developing the separation method.[3] It's a rapid, small-scale simulation of column chromatography that allows you to screen various mobile phases (solvent systems) to find the optimal conditions for separating your target compound from impurities.[3]

  • Compound Stability Check: The nitro group and the benzoxazinone core can sometimes be sensitive to the acidic nature of standard silica gel. A simple stability test using two-dimensional TLC (2D TLC) is advisable. Spot your crude mixture on a TLC plate, run it in a solvent system, turn the plate 90 degrees, and run it again in the same solvent system. If your compound is stable, the spots will align on a diagonal. Any new spots appearing off-diagonal suggest degradation on the silica.[4]

Q2: Which stationary phase should I choose for this compound, and why?

A2: The choice of stationary phase is dictated by the polarity of the target molecule.[3] For 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, which is a moderately polar aromatic compound, several options are available.

Stationary PhaseTypeRationale & Use Case
Silica Gel (60-120 mesh) Normal Phase (Polar)Primary Recommendation. This is the most common and cost-effective choice for compounds of this polarity. The polar silanol groups on the silica surface interact with the polar functionalities of your molecule (nitro group, carbonyls), allowing for separation based on polarity.
Alumina (Neutral) Normal Phase (Polar)Alternative for Stability Issues. If your compound shows degradation on silica gel (see Q1), neutral alumina is an excellent alternative.[4][5] It is less acidic and can prevent the decomposition of acid-sensitive compounds.
Reversed-Phase Silica (C18) Reversed Phase (Non-polar)For HPLC or Difficult Separations. In this technique, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used. It is highly effective for separating aromatic and nitroaromatic compounds and is the standard for analytical HPLC, which can be scaled to preparative purification.[1]
Q3: How do I select and optimize the mobile phase (solvent system)?

A3: Mobile phase selection is the most critical variable for achieving good separation. The goal is to find a solvent system that, on a TLC plate, moves your desired compound to a Retention Factor (Rƒ) value between 0.20 and 0.35 . This Rƒ range typically translates to the best separation on a column.

  • Start with a Standard System: For normal-phase chromatography on silica gel, the most common solvent systems are mixtures of a non-polar solvent and a more polar solvent.[3]

    • Hexane/Ethyl Acetate (EtOAc): This is the workhorse system for moderately polar compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of EtOAc (e.g., 8:2, 7:3) until you achieve the target Rƒ.

    • Dichloromethane/Methanol (DCM/MeOH): If your compound is too polar and does not move significantly in Hexane/EtOAc, this system provides a more polar mobile phase.[5]

    • Toluene-Based Systems: For aromatic compounds, replacing hexane with toluene can sometimes dramatically improve separation due to differing electronic interactions (π-π stacking) with the aromatic rings of the analyte.[5] A system like 10% EtOAc in toluene could be effective.[5]

  • Use Gradient Elution for Complex Mixtures: If your crude product contains multiple impurities with a wide range of polarities, a single-solvent mixture (isocratic elution) may not be effective. In such cases, gradient elution—starting with a low-polarity mobile phase and gradually increasing its polarity during the run—is highly recommended.[3] This allows non-polar impurities to elute first, followed by your product, and finally the more polar impurities, often resulting in sharper peaks and better separation.[4]

Q4: What is the best way to load my sample onto the column? Wet or dry loading?

A4: Proper sample loading is crucial for achieving sharp bands and good resolution. The goal is to apply the sample to the top of the column in the most concentrated band possible.

  • Wet Loading: Involves dissolving the sample in a minimum amount of the initial mobile phase solvent and carefully pipetting it onto the top of the column.[6] This method is quick but only suitable if your compound is highly soluble in the low-polarity starting solvent. Using a stronger solvent to dissolve the sample can lead to band broadening and poor separation.

  • Dry Loading (Recommended): This is the most robust method, especially if your compound has limited solubility in the mobile phase.[6]

    • Dissolve your crude product in a suitable volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (typically 5-10 times the mass of your sample) to the solution.

    • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[6]

    • Carefully layer this powder on top of your packed column. This technique ensures that your compound starts as a very narrow, uniform band, leading to superior separation.[6]

Validated Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the purification of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one using flash column chromatography on silica gel.

Materials:

  • Crude 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

  • Silica Gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Sand (washed)

  • TLC plates (silica gel 60 F₂₅₄)

  • Fraction collection tubes

Methodology:

  • Step 1: TLC Optimization

    • Prepare several small beakers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 6:4).

    • Dissolve a tiny amount of your crude product in a drop of DCM or EtOAc.

    • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.

    • Develop the plate in one of the solvent systems.

    • Visualize the plate under a UV lamp (254 nm).

    • Identify the solvent system that gives your product an Rƒ of ~0.25-0.30 and provides the best separation from visible impurities. For this example, let's assume 7:3 Hexane:EtOAc is optimal.

  • Step 2: Column Packing (Slurry Method)

    • Securely clamp your column in a vertical position in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[7]

    • In a separate beaker, make a slurry of silica gel in the initial, lower-polarity eluent (e.g., 9:1 Hexane:EtOAc). The amount of silica should be about 50-100 times the weight of your crude sample.

    • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

    • Once the silica has settled into a stable bed, add a ~1 cm layer of sand on top to protect the surface.[6]

  • Step 3: Sample Loading (Dry Method)

    • Follow the dry loading procedure described in FAQ Q4, using the crude product and a small amount of silica gel.

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the dry-loaded sample powder onto the sand, creating a thin, even layer.

    • Gently add another thin layer of sand on top of the sample layer.

  • Step 4: Elution and Fraction Collection

    • Carefully fill the column with the starting eluent (e.g., 9:1 Hexane:EtOAc).

    • Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • If using a gradient, systematically increase the polarity of the mobile phase as the column runs (e.g., move from 9:1 to 8:2, then to the optimal 7:3 Hexane:EtOAc). A stepwise gradient is often sufficient.

    • Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the separation.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide provides solutions to common problems.

Q: Help! My separation is poor, and all my fractions are mixed.

A: This is a common issue with several potential causes. Use a systematic approach to diagnose the problem.

  • Cause 1: Incorrect Mobile Phase. The conditions on the column may not be accurately reflected by your initial TLC.[5]

    • Solution: Re-evaluate your mobile phase using TLC. Try different solvent systems (e.g., switching from Hexane/EtOAc to Toluene/EtOAc) to improve selectivity.[5]

  • Cause 2: Column Overloading. You may have loaded too much crude material for the amount of silica gel used.

    • Solution: As a general rule, aim for a sample-to-silica mass ratio of 1:50 to 1:100. For difficult separations, a higher ratio (e.g., 1:200) may be necessary. Reduce the amount of sample on your next run.

  • Cause 3: Poor Column Packing or Sample Loading. An unevenly packed column or a diffuse initial sample band will lead to broad, overlapping peaks.

    • Solution: Ensure your silica bed is homogenous and free of cracks or air bubbles. Use the dry loading method to ensure the sample is applied as a narrow band.[6]

TroubleshootingWorkflow problem Problem: Poor Separation cause1 Cause: Incorrect Mobile Phase problem->cause1 cause2 Cause: Column Overloaded problem->cause2 cause3 Cause: Poor Packing/Loading problem->cause3 solution1 Solution: Re-optimize on TLC. Try different solvent systems. cause1->solution1 solution2 Solution: Reduce sample load. (Aim for 1:100 sample:silica ratio) cause2->solution2 solution3 Solution: Repack column carefully. Use dry loading method. cause3->solution3

Caption: Troubleshooting workflow for poor separation.

Q: My compound is streaking/tailing badly down the column.

A: Tailing is often a sign of strong, undesirable interactions between your compound and the stationary phase, or overloading.

  • Cause 1: Compound is too polar for the eluent.

    • Solution: Gradually increase the polarity of your mobile phase once the desired compound starts to elute.[4] For example, if it starts eluting in 7:3 Hexane:EtOAc, switch to 6:4 or 5:5 to push it off the column more quickly and sharpen the band.[4]

  • Cause 2: Acid/Base Interactions. Your compound may have acidic or basic properties that interact too strongly with the silica.

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a trace of acetic acid (e.g., 0.1%) can help. For basic compounds, a trace of triethylamine or ammonia (e.g., 0.1-1%) can significantly reduce tailing.[4] Alternatively, switch to a neutral stationary phase like alumina.[5]

Q: I'm getting a very low yield. Where did my compound go?

A: A low yield can be frustrating. There are a few likely culprits.

  • Cause 1: Compound Decomposition. Your compound may not be stable on silica gel.[4]

    • Solution: Check for stability using 2D TLC.[4] If it's unstable, you must switch to a less reactive stationary phase like neutral alumina or consider deactivating the silica gel.[4]

  • Cause 2: Irreversible Adsorption. The compound is too polar and has become permanently stuck to the top of the column.

    • Solution: After the initial elution, try flushing the column with a very polar solvent (e.g., 100% EtOAc, then 10% MeOH in DCM) to see if you can recover the remaining material. For future runs, a more polar mobile phase system is required from the start.

  • Cause 3: Compound is colorless and was missed. You may have stopped collecting fractions too early or too late.

    • Solution: Always analyze all fractions by TLC before discarding them. Sometimes a compound can elute unexpectedly early or late.

References

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. Advanced Materials Technology. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry. [Link]

  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

  • Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction. DIVA Portal. [Link]

  • Structures of (a) benzoxazinone derivatives. ResearchGate. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. National Center for Biotechnology Information. [Link]

  • Synthesis of substituted benzo[e][1][2]oxazino analogs. International Peer Reviewed Journal. [Link]

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Optimization

troubleshooting crystallization of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

As a Senior Application Scientist, this guide provides in-depth technical support for the crystallization of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. The information herein is structured to address common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the crystallization of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. The information herein is structured to address common challenges and provide robust, scientifically-grounded solutions for researchers in organic synthesis and drug development.

Troubleshooting Crystallization: A Question & Answer Guide

This section addresses specific, common problems encountered during the crystallization of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Question 1: My compound is "oiling out" and forming a liquid phase instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[3] This typically happens when the temperature of the solution is above the melting point of the impure compound or when the supersaturation level is too high, causing the molecules to crash out of solution too rapidly to form an ordered crystal structure.[1][3] The resulting oil is often a good solvent for impurities, leading to a poorly purified final product.[3]

Causality & Mechanism: The core issue is that the conditions favor liquid-liquid phase separation (LLPS) over solid-liquid phase separation (crystallization).[4] This is kinetically favored when the rate of desolvation and molecular arrangement into a crystal lattice is slower than the rate of solute aggregation into disordered, liquid-like clusters.[3] Factors like high impurity levels can significantly depress the melting point of your compound, making it more prone to oiling out even at lower temperatures.[1]

Step-by-Step Solutions:

  • Re-heat and Dilute: Warm the mixture to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the supersaturation level. Allow the solution to cool much more slowly.[5]

  • Lower the Cooling Temperature: The goal is to bring the solution temperature below the melting point of your compound before it becomes supersaturated. If you are using a solvent with a high boiling point, try cooling the solution to a lower temperature (e.g., using an ice bath) after initial, slow cooling to room temperature.

  • Change the Solvent System: Solvents in which the compound has very high solubility can increase the risk of oiling out.[4] Consider switching to a solvent in which the compound is less soluble at higher temperatures. Alternatively, use a binary solvent system (a "solvent-antisolvent" pair).[6] Dissolve your compound in a minimum of a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a miscible "poor" solvent (e.g., hexane, water) at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

  • Seeding: Introduce a "seed crystal" from a previous successful batch into the solution just as it reaches the supersaturation point.[2] This provides a template for proper crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling indicates that the solution has not reached a sufficient level of supersaturation, or that there is a kinetic barrier to nucleation (the initial formation of crystal nuclei).[5]

Causality & Mechanism: Crystallization requires both a thermodynamic driving force (supersaturation) and the successful formation of stable nuclei.[7] If the solution is not supersaturated, no crystals can form. If it is supersaturated but lacks nucleation sites, it can remain as a metastable "super-saturated" solution.[5]

Step-by-Step Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[8] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: As mentioned previously, adding a single, pure crystal of your compound is one of the most effective ways to induce crystallization.[2]

  • Increase Concentration: Your solution may be too dilute.[5] Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume) and then allow it to cool again.

  • Drastic Cooling (Shock Cooling): If the above methods fail, place the flask in an ice-salt bath or a freezer for a short period.[5] While rapid cooling can sometimes lead to smaller or less pure crystals, it is often effective at forcing nucleation in stubborn cases. Once a few crystals have formed, they can be re-dissolved by gentle warming and then cooled slowly to grow larger, purer crystals.

  • Remove the Solvent Entirely: As a last resort, you can remove the solvent by rotary evaporation to recover your crude solid.[1] You can then re-attempt the crystallization with a different solvent system.

Question 3: My crystallization resulted in very fine needles or a powder, which is difficult to filter and likely less pure. How can I grow larger crystals?

Answer:

The formation of very small crystals or powders is typically a result of rapid nucleation at many sites, which is caused by high levels of supersaturation and/or fast cooling.[9]

Causality & Mechanism: Crystal growth is a balance between nucleation and growth. To get large crystals, you want the rate of growth on existing nuclei to be much faster than the rate of new nucleation. When a solution is cooled too quickly, it becomes highly supersaturated, leading to a burst of nucleation events simultaneously, leaving little dissolved solute to contribute to the growth of each individual crystal.[6]

Step-by-Step Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor.[10] After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature as slowly as possible. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass.[1] An inverted beaker placed over the flask can also create an insulating air jacket.

  • Reduce Supersaturation: Use slightly more solvent than the absolute minimum required for dissolution at high temperature.[1] This will lower the supersaturation level at any given temperature during cooling, favoring slower growth on fewer nuclei.

  • Use a Different Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent pairs. A solvent in which the compound has moderate, rather than extremely high, solubility at boiling is often a good choice.[11]

  • Vapor Diffusion: For growing high-quality single crystals (e.g., for X-ray crystallography), the vapor diffusion method is excellent.[7][10] Dissolve your compound in a small volume of a less volatile solvent (e.g., chloroform) in an open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., ether or pentane). Over several days, the anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one?

A1: Based on literature for similar benzoxazinone and nitrophenyl compounds, good starting points for screening include polar protic and aprotic solvents.[12][13][14] A systematic approach is recommended.

Solvent ClassExample SolventsRationale & Expected Solubility
Alcohols Ethanol, Methanol, IsopropanolThe compound is likely to be soluble when hot and less soluble when cold, a key characteristic of a good recrystallization solvent. Ethanol is frequently cited for related structures.[12][14]
Ketones AcetoneA strong polar aprotic solvent, likely to be a "good" solvent. Useful as part of a binary solvent system with an anti-solvent like hexane or water.
Esters Ethyl AcetateMedium polarity solvent. Often provides a good balance of solubility for effective purification. Can be paired with hexane.[15]
Halogenated Dichloromethane (DCM)Good for dissolving many organic compounds at room temperature. Often used in layering or diffusion methods with an anti-solvent like hexane.[9]
Aromatic TolueneCan be effective, but its high boiling point might increase the risk of oiling out if the compound's melting point is not sufficiently high.[8]

Q2: What is supersaturation and why is it the most critical parameter to control?

A2: Supersaturation is an unstable thermodynamic state where a solution contains more dissolved solute than it would at equilibrium.[7] It is the fundamental driving force for crystallization. Controlling the rate at which supersaturation is achieved is the key to obtaining high-quality crystals. Slow cooling or slow solvent evaporation generates low supersaturation, favoring the growth of large, well-ordered crystals.[6] Rapid cooling or fast addition of an anti-solvent creates high supersaturation, leading to rapid precipitation of small, often impure, crystals or oiling out.[3]

Q3: Can impurities from the synthesis affect the crystallization?

A3: Absolutely. Impurities can act in several ways: they can depress the melting point, increasing the likelihood of oiling out; they can inhibit crystal growth by adsorbing onto the crystal surfaces; or they can co-crystallize, reducing the purity of the final product.[1] If your crude product is highly colored or particularly difficult to crystallize, consider a pre-purification step like column chromatography or treatment with activated charcoal to remove colored impurities before attempting the final crystallization.[16]

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., Ethanol).

  • Dissolution: Place the crude 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture to boiling (using a hot plate and a condenser) while stirring or swirling. Add small portions of hot solvent until the compound just completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the yield.[16]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Crystallization by Vapor Diffusion
  • Prepare Solution: Dissolve 10-20 mg of the compound in 0.5 mL of a relatively non-volatile solvent in which it is soluble (e.g., Dichloromethane or Chloroform).

  • Filter: Filter the solution through a small cotton plug in a pipette into a clean, small vial (e.g., a 1-dram vial).

  • Set up Chamber: Place this open vial inside a larger beaker or jar that contains a 1-2 cm layer of a volatile anti-solvent in which the compound is insoluble (e.g., Hexane or Diethyl Ether).

  • Seal and Wait: Seal the larger container tightly (e.g., with parafilm or a screw cap).[16]

  • Incubate: Leave the sealed system undisturbed in a location free from vibrations and temperature fluctuations. Crystals should form in the inner vial over a period of 1 to 7 days.

Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common crystallization failures.

G start Crystallization Attempt outcome What is the result after cooling? start->outcome oil Compound 'Oiled Out' outcome->oil Liquid Droplets no_xtal No Crystals Formed (Clear Solution) outcome->no_xtal No Change small_xtal Fine Needles / Powder outcome->small_xtal Solid Formed good_xtal Good Crystals Formed outcome->good_xtal Success oil_sol1 1. Re-heat & add more solvent. 2. Cool much slower. oil->oil_sol1 no_xtal_sol1 1. Scratch flask with glass rod. 2. Add a seed crystal. no_xtal->no_xtal_sol1 small_xtal_sol1 Cool solution much slower. Insulate the flask. small_xtal->small_xtal_sol1 oil_sol2 Change to a different solvent or use a solvent/anti-solvent pair. oil_sol1->oil_sol2 no_xtal_sol2 Solution is too dilute. Evaporate some solvent & re-cool. no_xtal_sol1->no_xtal_sol2 small_xtal_sol2 Use slightly more solvent to reduce supersaturation. small_xtal_sol1->small_xtal_sol2

A workflow diagram for troubleshooting common crystallization issues.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. Retrieved from [Link]

  • Hautala, J. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Zhang, T., et al. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Nefisath, T. P., & Yohannan, P. T. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. Retrieved from [Link]

  • West Virginia University. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Sheshadri, S. N., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. IUCrData. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Retrieved from [Link]

  • Kuz'mina, L. G., et al. (2006). Crystal Structures of N-[2-(4-oxo-4H-benzo[d][1][2]-oxazin-2-yl)phenyl]benzamide and Propionamide and Their N-Containing Analog N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide. ResearchGate. Retrieved from [Link]

  • Ismail, M. M. F., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Retrieved from [Link]

  • Lindh, J., et al. (2016). Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction. Diva Portal. Retrieved from [Link]

  • Nefisath, T. P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Retrieved from [Link]

  • Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem. Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis of 2H-benzo[b][1][10]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Parthasaradhi, R. B., et al. (2010). Crystalline form of 2-(2-hydroxy phenyl)benz[e][1][2]oxazin-4-one, process for the same and use for producing 4-(3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl)benzoic acid. Google Patents. Retrieved from

  • Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Retrieved from [Link]

  • Kesuma, D., et al. (2019). (PDF) Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Retrieved from [Link]

  • Ciaffaglione, V., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][2]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules. Retrieved from [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Troubleshooting

reducing side reactions in 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one preparation

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocol.

Introduction to the Synthesis

The preparation of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one typically proceeds via one of two primary synthetic routes:

  • Route A: The condensation of salicylamide with 4-nitrobenzaldehyde.

  • Route B: The reaction of salicylic acid with 4-nitrobenzoyl chloride.

While both methods are effective, they are susceptible to the formation of various side products that can complicate purification and reduce the overall yield and purity of the desired product. This guide will address specific issues related to both synthetic pathways.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions to mitigate the formation of unwanted byproducts.

Issue 1: Formation of Dihydro-1,3-benzoxazin-4-one Impurity

Symptoms:

  • Appearance of an additional peak in the ¹H NMR spectrum, typically with a chemical shift corresponding to a methine proton (CH) adjacent to two heteroatoms.

  • Broadening of the melting point range of the final product.

  • Unexpected mass-to-charge ratio in mass spectrometry analysis, corresponding to the addition of two hydrogen atoms to the target molecule.

Probable Cause: The formation of a 2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a common side reaction, particularly when using the condensation of salicylamide with an aldehyde (Route A).[3][4] The presence of an electron-withdrawing group, such as the nitro group on the phenyl ring, can favor the formation of the dihydro intermediate.[4] Incomplete oxidation or elimination during the reaction sequence leads to this partially saturated heterocyclic system.

Solutions:

Parameter Recommendation Rationale
Oxidizing Agent Introduce a mild oxidizing agent, such as iodine in the presence of an oxidant like oxone, during the reaction.This facilitates the in-situ oxidation of the dihydro intermediate to the desired benzoxazinone.[3]
Reaction Time & Temperature Prolong the reaction time or slightly increase the temperature towards the end of the reaction.This can promote the elimination of water and the formation of the more stable aromatic benzoxazinone ring. However, monitor for degradation.
Acid Catalyst Ensure the use of an appropriate acid catalyst, such as p-toluenesulfonic acid, in sufficient quantity.The acid catalyzes the dehydration step, which is crucial for the formation of the final product from the dihydro intermediate.
Issue 2: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to salicylamide/salicylic acid and/or 4-nitrobenzaldehyde/4-nitrobenzoyl chloride in the final product.

  • Characteristic peaks of starting materials are observed in the ¹H NMR or ¹³C NMR spectra of the purified product.

Probable Cause: Incomplete reaction is a common issue that can stem from several factors, including insufficient reaction time, inadequate temperature, or poor quality of reagents.

Solutions:

Parameter Recommendation Rationale
Purity of Reagents Use freshly purified starting materials. 4-Nitrobenzoyl chloride is susceptible to hydrolysis and should be handled with care.[5]Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the more stable reagent can be used to drive the reaction to completion.Incorrect molar ratios can lead to an excess of one starting material in the final mixture.
Reaction Monitoring Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[6]This allows for the determination of the optimal reaction time and prevents premature quenching of the reaction.
Solvent Ensure the use of an appropriate and dry solvent. For reactions involving acid chlorides, a non-protic solvent is crucial.Protic solvents can react with acid chlorides, reducing their availability for the desired reaction.
Issue 3: Formation of Polymeric or Tar-like Byproducts

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Difficulty in isolating a crystalline product.

  • A broad, unresolved baseline hump in the NMR spectrum.

Probable Cause: Polymerization or degradation of starting materials and products can occur under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times in the presence of strong acids or bases. Aldol-type condensation reactions can also lead to polymeric materials.[7][8]

Solutions:

Parameter Recommendation Rationale
Temperature Control Maintain the reaction temperature within the optimal range. For the reaction of salicylic acid with 4-nitrobenzoyl chloride, controlled heating is recommended.Excessive heat can promote side reactions and decomposition.
Reaction Time Avoid unnecessarily long reaction times. Monitor the reaction by TLC and quench it once the starting materials are consumed.Prolonged exposure to reaction conditions can lead to the degradation of the desired product.
pH Control In Route B, the use of a base like pyridine or triethylamine is common to neutralize the HCl formed.[2] Ensure the base is added in a controlled manner to avoid strongly basic conditions.Excess base can catalyze undesirable side reactions.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the general synthetic pathway for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one and highlights the key points where side reactions can occur.

Synthesis_Pathway cluster_route_a Route A: Condensation cluster_route_b Route B: Acylation Salicylamide Salicylamide IntermediateA Hemiaminal Intermediate Salicylamide->IntermediateA pNitrobenzaldehyde 4-Nitrobenzaldehyde pNitrobenzaldehyde->IntermediateA Dihydro Dihydro-benzoxazinone (Side Product) IntermediateA->Dihydro Incomplete Dehydration ProductA Target Product IntermediateA->ProductA Dehydration Unreacted Unreacted Starting Materials IntermediateA->Unreacted Dihydro->ProductA Oxidation Polymer Polymeric Byproducts ProductA->Polymer SalicylicAcid Salicylic Acid IntermediateB N-acyl Salicylic Acid Intermediate SalicylicAcid->IntermediateB pNitrobenzoylChloride 4-Nitrobenzoyl Chloride pNitrobenzoylChloride->IntermediateB ProductB Target Product IntermediateB->ProductB Intramolecular Cyclization IntermediateB->Unreacted ProductB->Polymer

Caption: Synthetic routes and potential side products.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the crude 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one?

A1: Recrystallization is a highly effective method for purifying the final product.[6][9] A mixture of ethanol and acetone (e.g., 5:1) has been reported to be a suitable solvent system.[9] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a solvent system such as pentane/ethyl acetate can be employed.[10]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and imine (C=N) bonds of the benzoxazinone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

Q3: My reaction yield is consistently low. What are the most likely causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: As discussed in the troubleshooting section, ensure sufficient reaction time and temperature, and use high-purity reagents.

  • Side reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product. The troubleshooting guide above provides strategies to minimize these.

  • Product loss during work-up and purification: Ensure that the work-up procedure is optimized to minimize the loss of the product. For example, during extraction, ensure the correct pH to keep the product in the organic layer. When recrystallizing, avoid using an excessive amount of solvent.

Q4: Can I use a different base instead of pyridine in the reaction of salicylic acid with 4-nitrobenzoyl chloride?

A4: Yes, other tertiary amines such as triethylamine can be used as a base to neutralize the HCl generated during the reaction.[2] The choice of base can influence the reaction rate and the profile of side products, so it may require some optimization for your specific conditions.

Experimental Protocols

Protocol 1: Synthesis via Condensation of Salicylamide and 4-Nitrobenzaldehyde (Route A)
  • In a round-bottom flask, dissolve salicylamide (1 equivalent) in a suitable solvent such as ethanol.

  • Add 4-nitrobenzaldehyde (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/acetone).

Protocol 2: Synthesis via Acylation of Salicylic Acid (Route B)
  • Dissolve salicylic acid (1 equivalent) in a dry, non-protic solvent such as chloroform or pyridine in a round-bottom flask.[2]

  • Cool the solution in an ice bath.

  • Add 4-nitrobenzoyl chloride (1.2 equivalents) dropwise with stirring.[2] If not using pyridine as the solvent, add triethylamine (2 equivalents) to the salicylic acid solution before adding the acid chloride.[2]

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.[2]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.[9]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_impurities Common Impurities Start Synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one TLC Analyze Crude Product by TLC Start->TLC Pure Product is Pure TLC->Pure Single Spot Impure Product is Impure TLC->Impure Multiple Spots NMR_MS Analyze by NMR and MS Pure->NMR_MS Confirm Structure Identify_Impurity Identify Impurities (NMR, MS) Impure->Identify_Impurity Identify Impurities Dihydro_Impurity Dihydro-benzoxazinone Identify_Impurity->Dihydro_Impurity Starting_Materials Unreacted Starting Materials Identify_Impurity->Starting_Materials Polymer_Impurity Polymeric Byproducts Identify_Impurity->Polymer_Impurity Solution_Oxidation - Add mild oxidizing agent - Increase reaction time/temp Dihydro_Impurity->Solution_Oxidation Troubleshoot Solution_Purity - Check reagent purity - Optimize stoichiometry - Monitor reaction closely Starting_Materials->Solution_Purity Troubleshoot Solution_Conditions - Control temperature - Avoid prolonged reaction - Control pH Polymer_Impurity->Solution_Conditions Troubleshoot Purify Purify by Recrystallization or Column Chromatography Solution_Oxidation->Purify Re-run or Purify Solution_Purity->Purify Solution_Conditions->Purify Purify->TLC

Caption: A workflow for troubleshooting synthesis issues.

References

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. The Journal of Organic Chemistry.
  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES.
  • underlying reaction mechanism for benzoxazinone form
  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository.

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone deriv
  • Application Notes and Protocols: Synthesis of Benzoxazinones using Salicyloyl Chloride. Benchchem.
  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction. ChemistryOpen.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • p-NITROBENZOYL CHLORIDE. Organic Syntheses.
  • Process for preparing 2-(2-hydroxyphenyl)-benz[1][2]oxazin-4-one and its use for preparing deferasirox. Google Patents.

  • Synthesis of 4H‐Benzo[e][1][2]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. ChemistryOpen.

  • Access to benzo[e][1][2]thiazin-4-ones via PCy3-mediated annulations of benzo[c][1][11]dithiol-3-ones with iso(thio)cyanates. Organic Chemistry Frontiers.

  • Sensitive Detection of Low-Level Byproducts in a Small Molecule Reaction by the Agilent 1260 Infinity II Prime Online LC. Agilent.
  • Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar.

  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry.
  • Synthesis of substituted benzo[e][1][2]oxazino analogs. Indian Journal of Chemistry.

  • Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. Tokyo Gakugei University Repository.
  • Journal of Analytical Chemistry, Vol 78, No 2 (2023). Journal of Analytical Chemistry.
  • Interfacial Control of Catalytic Activity in the Aldol Condensation: Combining the Effects of Hydrophobic Environments and Water.
  • 4-Nitrobenzoyl chloride for synthesis. Sigma-Aldrich.
  • Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one. Benchchem.
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research.
  • Condensation reaction of benzaldehyde with p-nitroacetophenone.
  • Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Aldol Condens

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one Extraction

Technical Support Center: Optimizing Solvent Conditions for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Extraction Welcome to the technical support guide for the optimal extraction of 2-(4-Nitrophenyl)-2H-benzo[e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Conditions for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Extraction

Welcome to the technical support guide for the optimal extraction of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity extractions of this target compound.

Fundamentals of Extraction for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is a heterocyclic compound characterized by a moderately polar benzoxazinone core and a polar nitrophenyl substituent. This structural combination dictates its solubility and, consequently, the strategy for its efficient extraction. The principle of "like dissolves like" is paramount; a solvent or solvent system must be selected that effectively solubilizes the target compound while minimizing the co-extraction of impurities. Liquid-liquid extraction (LLE) is a standard and versatile technique for this purpose, relying on the differential solubility of the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][3][4]

The key to successful LLE is the selection of an appropriate organic solvent and the control of aqueous phase properties, such as pH, to maximize the partition coefficient (K) of the target compound into the organic phase.[5]

Troubleshooting Guide

This section addresses common issues encountered during the extraction of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in a practical question-and-answer format.

Q1: My extraction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low extraction yield is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for solubilizing the target compound. Given the compound's structure, a solvent of intermediate polarity is a good starting point.

    • Recommendation: If you are using a very non-polar solvent (e.g., hexane), you are likely leaving the majority of your product in the aqueous phase. Conversely, a highly polar solvent (e.g., methanol) might be miscible with the aqueous phase, preventing proper phase separation. Consider solvents like ethyl acetate, dichloromethane (DCM), or chloroform. A systematic solvent screening is highly recommended (see Protocol 1).

  • Insufficient Mixing or Contact Time: For the compound to partition from the aqueous phase to the organic phase, adequate mixing is essential.

    • Recommendation: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes. Allow sufficient time for the phases to fully separate. If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incorrect pH of the Aqueous Phase: The benzoxazinone ring system may have weakly acidic or basic properties. The pH of the aqueous phase can significantly influence the compound's charge state and, therefore, its solubility.[6][7]

    • Recommendation: While the target compound is largely neutral, impurities from the synthesis (e.g., unreacted anthranilic acid derivatives) may be ionizable.[8] Adjusting the pH can help separate these. For the target compound itself, maintaining a neutral pH (around 7.0) is generally a safe starting point to ensure it remains uncharged and preferentially partitions into the organic phase.

  • Multiple Extractions Not Performed: A single extraction is often insufficient to recover all the product.

    • Recommendation: Perform at least three sequential extractions with fresh portions of the organic solvent. This is significantly more effective than a single extraction with the same total volume of solvent.

Q2: My final product is contaminated with impurities. How can I improve the selectivity of my extraction?

A2: Purity is as critical as yield. Co-extraction of impurities is a common problem that can often be solved by modifying the extraction conditions.

  • Polar Impurities (e.g., unreacted starting materials, salts):

    • Recommendation: Perform an aqueous wash (or "back-extraction"). After your primary extraction into the organic phase, wash the organic layer with a neutral aqueous solution (e.g., deionized water or brine). This will pull highly polar, water-soluble impurities out of the organic phase. Brine also helps to remove residual water from the organic layer.

  • Acidic or Basic Impurities:

    • Recommendation: Use pH-controlled aqueous washes. If you suspect acidic impurities (like unreacted carboxylic acids), wash the organic phase with a dilute basic solution (e.g., 5% sodium bicarbonate).[9] The acidic impurities will be deprotonated to form water-soluble salts and partition into the aqueous phase. Conversely, for basic impurities (like unreacted amines), a wash with a dilute acidic solution (e.g., 5% hydrochloric acid) will protonate them, making them water-soluble.[9] Always follow these washes with a final wash with brine to remove any remaining acid or base and to reduce the water content in the organic phase.

  • Non-Polar Impurities:

    • Recommendation: If non-polar impurities are co-extracting, your primary extraction solvent might be too non-polar. Consider switching to a slightly more polar solvent. Alternatively, purification techniques post-extraction, such as column chromatography or recrystallization, will be necessary. For recrystallization, solvents in which the compound has high solubility at high temperatures and low solubility at low temperatures are ideal.

Q3: An emulsion is forming during extraction, preventing clear phase separation. What should I do?

A3: Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and are often stabilized by surfactants or particulate matter.

  • Immediate Actions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel. The mechanical action can help coalesce the dispersed droplets.

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break down the emulsion.

  • Preventative Measures:

    • Gentler Mixing: Instead of vigorous shaking, use a gentle rocking or inverting motion, especially if you know your mixture is prone to emulsification.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the initial reaction mixture before extraction can prevent its formation.

Frequently Asked Questions (FAQs)

  • What is a good starting solvent for extracting 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one?

    • Ethyl acetate is an excellent starting point. It has intermediate polarity, is a good solvent for many heterocyclic compounds, is not miscible with water, and has a relatively low boiling point for easy removal post-extraction. Dichloromethane (DCM) is another strong candidate.

  • How does temperature affect the extraction?

    • Generally, extractions are performed at room temperature. Increasing the temperature can increase the solubility of your compound but may also increase the solubility of impurities.[4] It can also increase the volatility of the solvent, which can be a safety concern. For this compound, room temperature extraction is standard.

  • Can I use a solvent mixture for extraction?

    • Yes, solvent mixtures can be used to fine-tune the polarity of the extraction phase. For instance, a mixture of ethyl acetate and hexane can be used to create a less polar solvent system than pure ethyl acetate. This can be useful for selectively extracting the target compound away from more polar impurities. However, it's recommended to start with a single solvent system for simplicity and reproducibility.

  • What safety precautions should I take?

    • Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves. Be aware of the specific hazards of the solvents you are using (e.g., flammability, toxicity). The target compound itself is classified as toxic if swallowed and causes serious eye irritation.[10][11]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid determination of a suitable extraction solvent on a small scale.

  • Preparation: Obtain a small, known amount of the crude reaction mixture containing your target compound.

  • Aliquot: Distribute equal small volumes of the crude mixture into several test tubes.

  • Solvent Addition: To each test tube, add an equal volume of a different immiscible organic solvent (e.g., hexane, diethyl ether, ethyl acetate, dichloromethane).

  • Extraction: Cap and vortex each tube for 1 minute to ensure thorough mixing. Allow the layers to separate.

  • Analysis: Carefully take a small sample from the organic layer of each tube and spot it on a Thin Layer Chromatography (TLC) plate. Spot a sample of your crude material as a reference.

  • Evaluation: Develop the TLC plate with an appropriate mobile phase. The solvent that shows the most intense spot for your target compound with the fewest impurity spots is the most promising candidate for a scaled-up extraction.

Protocol 2: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a standard procedure once a suitable solvent has been chosen (e.g., ethyl acetate).

  • Quenching: Quench the reaction mixture by pouring it into a beaker containing deionized water.

  • Transfer: Transfer the aqueous mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Extraction: Add a volume of ethyl acetate roughly equal to the aqueous volume. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a flask. Drain the upper organic layer into a separate "Organic Extracts" flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of ethyl acetate, combining all organic extracts.

  • Washing: Wash the combined organic extracts with an equal volume of brine. This removes bulk water and some polar impurities. Drain and discard the aqueous brine layer.

  • Drying: Drain the washed organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

  • Filtration & Evaporation: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude extracted product.

  • Purity Assessment: Analyze the crude product by TLC, HPLC, or NMR to determine purity and decide if further purification (e.g., column chromatography or recrystallization) is needed.

Visualizations

Diagram 1: Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting start Low Extraction Yield solvent Is the solvent polarity optimal? (e.g., not too polar/non-polar) start->solvent mixing Was mixing sufficient? (Vigorous, >1 min) solvent->mixing Yes solution_solvent Action: Perform solvent screen. Try Ethyl Acetate or DCM. solvent->solution_solvent No repeats Were multiple extractions performed? (At least 3x) mixing->repeats Yes solution_mixing Action: Increase shaking time/intensity. Break emulsions with brine. mixing->solution_mixing No solution_repeats Action: Perform additional extractions. repeats->solution_repeats No end_node Yield Improved repeats->end_node Yes solution_solvent->end_node solution_mixing->end_node solution_repeats->end_node

Caption: A decision tree for troubleshooting low extraction yield.

Diagram 2: General Workflow for Selective Extraction

Selective_Extraction_Workflow cluster_main Primary Extraction cluster_wash Purification Washes cluster_final Final Workup A Crude Aqueous Mixture B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Shake & Separate (3x) B->C D Combined Organic Extracts C->D E Wash with 5% NaHCO3 (aq) (Removes Acidic Impurities) D->E F Wash with 5% HCl (aq) (Removes Basic Impurities) E->F G Wash with Brine (Removes Water & Polar Impurities) F->G H Dry with Na2SO4 G->H I Filter H->I J Evaporate Solvent I->J K Pure(r) Product J->K

Caption: Workflow for selective extraction and purification.

Data Summary

Table 1: Properties of Common Extraction Solvents
SolventPolarity IndexBoiling Point (°C)Water SolubilityKey Considerations
n-Hexane0.169InsolubleGood for non-polar compounds; likely too non-polar for the target.
Diethyl Ether2.8356.9 g/100 mLGood general solvent, but highly flammable and prone to peroxide formation.
Ethyl Acetate 4.4 77 8.3 g/100 mL Excellent balance of polarity, low toxicity, and ease of evaporation. Recommended starting solvent.
Dichloromethane (DCM) 3.1 40 1.3 g/100 mL Excellent solvent, denser than water. More toxic than ethyl acetate.
Chloroform4.1610.8 g/100 mLGood solvent, denser than water. Toxic and environmentally hazardous.

References

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • JournalsPub. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Benchchem. Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one.
  • MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control.
  • SciSpace. (2004, July 31). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • JoVE Core. (2024, April 4). Extraction Effects of pH in Analytical Chemistry.
  • PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
  • PubChem - NIH. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one.
  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Longdom Publishing. (2024, November 20). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • ChemicalBook. (2026, March 21). 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one - Safety Data Sheet.

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one in Aqueous Solutions

Technical Support Center: Stabilizing 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in Aqueous Solutions This technical support guide is designed for researchers, scientists, and drug development professionals work...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge of preventing its degradation in aqueous solutions. Our focus is on providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Aqueous Stability

The 2H-benzo[e][1][2]oxazin-4(3H)-one scaffold is a valuable heterocyclic motif in medicinal chemistry. However, like many related structures, it is susceptible to degradation in aqueous environments, primarily through hydrolysis. This instability can lead to loss of compound integrity, inaccurate experimental results, and challenges in formulation development. The primary degradation pathway is the hydrolytic cleavage of the oxazine ring. This guide will equip you with the knowledge and practical strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Q1: My aqueous stock solution of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is showing a new peak in the HPLC analysis after a short period. What is likely happening?

A1: The appearance of a new, typically more polar, peak in your HPLC chromatogram is a strong indicator of hydrolytic degradation. The oxazine ring is susceptible to cleavage in the presence of water, leading to the formation of N-(2-hydroxybenzoyl)-4-nitrobenzamide. The rate of this degradation is highly dependent on the pH and temperature of your solution.

Q2: What is the primary cause of degradation for this compound in aqueous solutions?

A2: The primary degradation pathway is hydrolysis. The presence of water, especially under neutral to alkaline conditions, facilitates the nucleophilic attack on the carbonyl carbon (C4) of the oxazinone ring, leading to ring-opening.

Q3: How does the 4-nitrophenyl substituent influence the stability of the molecule?

A3: The 4-nitrophenyl group is a strong electron-withdrawing group. This electronic effect increases the electrophilic character of the carbonyl carbon at the C4 position, making it more susceptible to nucleophilic attack by water or hydroxide ions. This can potentially accelerate the rate of hydrolysis compared to analogues with electron-donating substituents.[3][4]

Q4: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?

A4: Generally, benzoxazinone derivatives are more stable in acidic to neutral conditions.[1] It is advisable to maintain the pH of your aqueous solutions below 7, ideally in the range of 4-6, to minimize the rate of hydrolysis. However, the optimal pH should be determined empirically for your specific experimental conditions.

Q5: Are there any solvents I should avoid when preparing stock solutions?

A5: For long-term storage, it is best to use aprotic, anhydrous solvents such as DMSO, DMF, or acetonitrile. Protic solvents, especially water and alcohols, should be avoided for stock solutions that will be stored for extended periods. If an aqueous environment is necessary for your experiment, prepare the solution fresh and use it promptly.

Troubleshooting Guide: Preventing and Analyzing Degradation

This section provides a more detailed, step-by-step approach to troubleshooting stability issues with 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Issue 1: Rapid Degradation of the Compound in Experimental Buffer

If you observe significant degradation of your compound within the timeframe of your experiment, consider the following factors:

  • pH of the Buffer: As established, alkaline pH significantly accelerates hydrolysis.

    • Troubleshooting Step: Measure the pH of your experimental buffer. If it is above 7, consider lowering it to a range of 4-6 using a suitable buffer system (e.g., acetate or phosphate buffers). It is crucial to ensure the chosen buffer does not participate in the reaction.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

    • Troubleshooting Step: If your experimental protocol allows, conduct your experiments at a lower temperature (e.g., on ice or at 4°C). Store all aqueous solutions of the compound at low temperatures when not in immediate use.

  • Buffer Composition: Certain buffer components can act as nucleophiles and contribute to the degradation of the compound.

    • Troubleshooting Step: If possible, simplify your buffer system. Avoid buffers with primary or secondary amine groups (e.g., Tris), as these can act as nucleophiles.

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results are often a symptom of variable compound stability.

  • Freshness of Solutions: The extent of degradation will increase with the age of the aqueous solution.

    • Troubleshooting Step: Always prepare fresh aqueous solutions of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one immediately before each experiment. Avoid using solutions that have been stored for more than a few hours, even at low temperatures, unless their stability has been explicitly verified.

  • Purity of the Compound: Impurities in the initial compound solid could catalyze degradation.

    • Troubleshooting Step: Ensure the purity of your compound using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis) before starting your experiments.

Diagram: Proposed Hydrolysis Pathway

The following diagram illustrates the proposed mechanism for the base-catalyzed hydrolysis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Hydrolysis_Mechanism Start 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic attack on carbonyl carbon Product N-(2-hydroxybenzoyl)-4-nitrobenzamide (Ring-Opened Product) Intermediate->Product Ring-opening and rearrangement Proton_transfer Proton Transfer H2O H₂O OH_ion OH⁻

Caption: Proposed mechanism of base-catalyzed hydrolysis.

Experimental Protocols

To systematically investigate and control the degradation of your compound, we recommend conducting a forced degradation study. This will help you understand the stability profile of your molecule under various stress conditions.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines the steps to assess the hydrolytic stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one at different pH values.

Materials:

  • 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

  • Acetonitrile (ACN) or DMSO (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Purified water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in ACN or DMSO.

  • Sample Preparation:

    • Acidic Condition: To a vial, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Neutral Condition: To a vial, add a known volume of the stock solution and dilute with purified water to a final concentration of 0.1 mg/mL.

    • Alkaline Condition: To a vial, add a known volume of the stock solution and dilute with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

    • Control: Prepare a control sample by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the acidic, neutral, and alkaline samples at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the parent compound from its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a lower percentage of B and gradually increase. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound and its expected degradants) or Mass Spectrometry (MS) for identification.
Injection Volume 10-20 µL

Data Summary: Factors Influencing Stability

The following table summarizes the key factors that influence the stability of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one in aqueous solutions.

FactorCondition Promoting DegradationRecommended Condition for StabilityRationale
pH Alkaline (pH > 7)Acidic to Neutral (pH 4-6)Minimizes the concentration of hydroxide ions, which are potent nucleophiles that catalyze hydrolysis.[1]
Temperature Elevated temperatures (>25°C)Low temperatures (4°C or below)Reduces the kinetic rate of the hydrolysis reaction.
Solvent Protic solvents (water, alcohols)Aprotic, anhydrous solvents (DMSO, ACN)Prevents the presence of nucleophilic water molecules that can initiate ring-opening.
Light Exposure Direct sunlight or UV lightStorage in amber vials or in the darkWhile hydrolysis is the primary concern, photolytic degradation should not be ruled out without experimental evidence.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing and addressing the stability of your compound.

Stability_Workflow Start Instability Observed (e.g., new HPLC peak) Hypothesis Hypothesize Degradation Pathway (e.g., Hydrolysis) Start->Hypothesis Forced_Deg Conduct Forced Degradation Study (pH, Temp, Light, Oxidation) Hypothesis->Forced_Deg Analysis Analyze Samples with Stability-Indicating HPLC Method Forced_Deg->Analysis Identification Identify Degradation Products (e.g., LC-MS, NMR) Analysis->Identification Optimization Optimize Experimental Conditions (pH, Temp, Solvent, Storage) Analysis->Optimization Iterate if needed Identification->Optimization Confirmation Confirm Stability Under Optimized Conditions Optimization->Confirmation End Proceed with Experiment Confirmation->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Aryl-Benzoxazinones: Spotlight on 2-(4-Nitrophenyl) Derivatives

Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry Benzoxazinones are a critical class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[1] This core structure is prevalent in nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry

Benzoxazinones are a critical class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[1] This core structure is prevalent in numerous natural products and serves as a "privileged scaffold" in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives have been developed with applications ranging from anticancer, anti-inflammatory, and antimicrobial to herbicidal agents.[2]

Structurally, benzoxazinones exist as several isomers, with the most studied in drug discovery being the benzo[d][3]oxazin-4-ones and benzo[e][3]oxazin-4-ones.[4] The arrangement of the heteroatoms and carbonyl group within the oxazine ring significantly influences the molecule's three-dimensional shape, reactivity, and ultimately, its interaction with biological targets.[4] This guide will provide a comparative analysis of benzoxazinone derivatives, with a particular focus on the 2-(4-Nitrophenyl) substituted variants, highlighting their therapeutic potential and the structure-activity relationships (SAR) that govern their efficacy.

While the topic specifies the 2-(4-Nitrophenyl)-2H-benzo[e][3]oxazin-4(3H)-one isomer, publicly available comparative data for this specific molecule is limited. Therefore, to provide a robust and data-supported guide, we will focus on its more extensively studied structural isomer, 2-(4-Nitrophenyl)-4H-benzo[d][3]oxazin-4-one , and draw comparisons with other key benzoxazinone derivatives. The principles of SAR discussed are largely applicable across both isomeric families.

Comparative Biological Activity of Benzoxazinone Derivatives

The therapeutic potential of a benzoxazinone derivative is dictated by the nature and position of substituents on both the fused benzene ring and the 2-position aryl group. The 2-(4-Nitrophenyl) moiety is of particular interest due to the strong electron-withdrawing properties of the para-nitro group, which can significantly influence molecular interactions and biological activity.

Anticancer Activity

Benzoxazinone derivatives have emerged as potent anticancer agents, primarily acting through the induction of apoptosis and cell cycle arrest. The substitution pattern plays a crucial role in determining cytotoxic potency.

A study on 7-nitro-2-aryl-4H-benzo[d][3]oxazin-4-ones demonstrated that these compounds exhibit significant cytotoxic potential against HeLa (cervical cancer) cells.[5] Notably, the presence of a nitro group on the benzoxazinone core, combined with various substitutions on the 2-aryl ring, modulates this activity. For instance, derivative 3c (structure not specified beyond being a nitro-substituted benzoxazinone) showed an anti-proliferative effect closely matching that of the standard chemotherapy drug Doxorubicin, reducing cell viability to approximately 28.54%.[5] This highlights the potent effect of nitro-group functionalization.

In another study, the unsubstituted 2-phenyl-4H-benzo[d][3]oxazin-4-one showed moderate activity against the A549 human lung cancer cell line with an IC50 value of 65.43 µg/mL.[6][7] The introduction of di-chloro substituents on the 2-phenyl ring, as in 2-(3,4-dichlorophenyl)-4H-benzo[d][3]oxazin-4-one, resulted in an IC50 value of 68.59 µg/mL against MCF-7 breast cancer cells, indicating that halogenation is a viable strategy for maintaining cytotoxicity.[8]

The following table summarizes the in-vitro anticancer activity of selected benzoxazinone derivatives.

Derivative ClassSpecific Compound(s)Cancer Cell LineActivity MetricReference
Nitro-Substituted Benzoxazinone Derivative 3c HeLa (Cervical)~28.54% cell viability
Nitro-Substituted Benzoxazinone Derivatives 3a , 3k HeLa (Cervical)~44.67% & ~38.21% cell viability
Unsubstituted Phenyl-Benzoxazinone 2-phenyl-4H-benzo[d][3]oxazin-4-oneA549 (Lung)IC₅₀ = 65.43 µg/mL[6]
Dihalo-Phenyl-Benzoxazinone 2-(3,4-dichlorophenyl)-4H-benzo[d][3]oxazin-4-oneMCF-7 (Breast)IC₅₀ = 68.59 µg/mL[8]
Amino Quinazolinone/Benzoxazinone Derivatives 3, 7, 8, 10, 13, 15 HepG2 (Liver), MCF-7, HCT-29 (Colon)< 10 µM

Note: Lower IC₅₀ values and cell viability percentages indicate higher anticancer activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Benzoxazinone derivatives have shown promise as anti-inflammatory agents, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[9]

One study involved synthesizing benzoxazinone derivatives from existing non-steroidal anti-inflammatory drugs (NSAIDs).[10] A benzoxazinone-diclofenac hybrid, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][3]oxazin-4-one (3d) , exhibited potent anti-inflammatory activity, with a 62.61% inhibition of rat paw edema, alongside reduced gastrointestinal toxicity compared to the parent drug.[10] This demonstrates a key advantage of the benzoxazinone scaffold: its ability to be functionalized to create hybrid molecules with improved therapeutic profiles.

Other studies have shown that modifying the 2H-1,4-benzoxazin-3(4H)-one scaffold with a 1,2,3-triazole moiety can enhance anti-inflammatory activity in microglia by downregulating inflammatory enzymes like iNOS and COX-2.[11]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The benzoxazinone scaffold has proven to be a fertile ground for this research.[12] Synthesized derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13]

For example, certain 2,3-disubstituted-1,3-benzoxazin-4-one derivatives have shown promising antibacterial effects.[13] The specific substitutions are critical; studies on related benzoxazole derivatives found that compounds with chloro and nitro substitutions on the 2-phenyl ring exhibited the highest antibacterial activity against strains like Bacillus subtilis and Escherichia coli.[14][15][16] This suggests that 2-(4-Nitrophenyl)-benzoxazinone would likely exhibit significant antimicrobial properties due to the presence of the nitro group.

Mechanisms of Action: A Deeper Look

The diverse biological effects of benzoxazinones stem from their ability to interact with multiple cellular targets. The specific mechanism is highly dependent on the derivative's structure.

Causality in Anticancer Action: The anticancer effects are not random; they are a direct result of the molecule's ability to interfere with critical cell survival pathways.

  • Enzyme Inhibition: Many benzoxazinone derivatives function as enzyme inhibitors. For instance, they have been shown to inhibit Methionyl-tRNA Synthetase (MRS), an enzyme overexpressed in many cancers, thereby disrupting protein synthesis and leading to cell death.[8]

  • DNA Interaction & Damage Response: Some derivatives target the DNA damage response pathway. One proposed mechanism is the inhibition of DNA-dependent protein kinase (DNA-PK), a crucial enzyme for repairing DNA double-strand breaks.[3] By inhibiting this repair mechanism, the compounds enhance the lethal effects of DNA damage in cancer cells.

  • Oncogene Regulation: An exciting area of research involves the interaction of benzoxazinones with G-quadruplex structures in the promoter region of oncogenes like c-Myc.[3] Stabilizing these structures can suppress the transcription of c-Myc, a gene vital for the proliferation of many cancer cells.

The diagram below illustrates a potential mechanism of action for anticancer benzoxazinone derivatives, integrating several findings from the literature.

Anticancer_Mechanism_of_Benzoxazinones Potential Anticancer Mechanisms of 2-Aryl-Benzoxazinone Derivatives cluster_0 Benzoxazinone Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes Disrupted cluster_3 Cellular Outcome BZN 2-Aryl-Benzoxazinone (e.g., 2-(4-Nitrophenyl)...) DNA_PK DNA-Dependent Protein Kinase (DNA-PK) BZN->DNA_PK Inhibition cMyc c-Myc Promoter G-Quadruplex BZN->cMyc Stabilization MRS Methionyl-tRNA Synthetase (MRS) BZN->MRS Inhibition DNA_Repair DNA Double-Strand Break Repair (NHEJ) DNA_PK->DNA_Repair Gene_Exp c-Myc Gene Transcription cMyc->Gene_Exp Protein_Synth Protein Synthesis MRS->Protein_Synth Apoptosis Apoptosis & Cell Cycle Arrest DNA_Repair->Apoptosis Gene_Exp->Apoptosis Protein_Synth->Apoptosis Synthesis_Workflow Start Starting Materials: Anthranilic Acid Substituted Benzoyl Chloride Step1 Step 1: Acylation Solvent: Pyridine or Chloroform Base: Triethylamine (optional) Conditions: Stir at RT or Reflux Start->Step1 Intermediate Intermediate: N-Acyl Anthranilic Acid Step1->Intermediate Step2 Step 2: Cyclization Reagent: Acetic Anhydride or POCl3 or Cyanuric Chloride Conditions: Reflux Intermediate->Step2 Product Final Product: 2-Aryl-4H-benzo[d][1,3]oxazin-4-one Step2->Product Purification Purification: Recrystallization or Column Chromatography Product->Purification

Caption: General workflow for the synthesis of 2-aryl-benzoxazinones.

Step-by-Step Methodology:

  • Step 1: Synthesis of N-Acyl Anthranilic Acid Intermediate

    • Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.

    • Slowly add the desired substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) (1.1 equivalents) to the solution, typically under stirring at 0°C to room temperature. In some protocols, a base like triethylamine is used to scavenge the HCl byproduct. [4] * Allow the reaction to proceed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the intermediate N-acyl anthranilic acid is typically isolated by precipitation with water or dilute acid, followed by filtration and drying.

  • Step 2: Cyclodehydration to form the Benzoxazinone Ring

    • Reflux the N-acyl anthranilic acid intermediate from Step 1 in a dehydrating agent such as acetic anhydride. [17] * Alternative cyclizing agents like phosphorus oxychloride (POCl₃) or cyanuric chloride can also be used, often requiring an inert solvent like toluene or pyridine. [4][10] * The reaction is heated, typically to reflux, for 2-6 hours. Progress is monitored by TLC.

    • After cooling, the product is isolated. This may involve pouring the reaction mixture into ice water to precipitate the solid product.

    • The crude product is collected by filtration, washed, and dried.

  • Purification

    • The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-aryl-benzoxazinone derivative.

Protocol: In-Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is chosen for its reliability and its direct correlation of mitochondrial metabolic activity with the number of living cells. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazinone derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone test compounds and a positive control (e.g., Doxorubicin) in complete medium from the DMSO stock solutions. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The benzoxazinone scaffold, particularly when substituted with a 2-(4-nitrophenyl) group, represents a highly promising platform for the development of novel therapeutics. The strong electron-withdrawing nature of the nitro group often enhances biological activity, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. Structure-activity relationship studies consistently show that substitutions on both the benzoxazinone core and the 2-aryl ring are critical for fine-tuning potency and selectivity.

Future research should focus on several key areas:

  • Isomer-Specific Evaluation: A direct comparative study of the biological activities of benzo[d]o[3]xazin-4-one versus benzo[e]o[3]xazin-4-one derivatives is needed to fully understand the impact of the core isomeric structure.

  • Mechanism Deconvolution: Further studies are required to elucidate the precise molecular targets and signaling pathways affected by promising lead compounds.

  • Pharmacokinetic Profiling: In-vivo studies focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates are essential for their translation into clinical agents.

By leveraging the synthetic versatility of the benzoxazinone scaffold and a deep understanding of its structure-activity relationships, researchers are well-positioned to develop next-generation therapies for a range of human diseases.

References

Click to expand
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]

  • Synthesis of 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole moiety: their in vitro evaluation against PDE4B. PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. J-Stage. [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives | Abstract. Der Pharma Chemica. [Link]

  • New Antianginal Nitro Esters with Reduced Hypotensive Activity. Synthesis and Pharmacological Evaluation of 3-[(Nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[3]xazin-4-ones as potent anticancer and antioxidant agents. PMC. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d]o[3]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Synthesis and identification of benzo[d]o[3]xazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. [Link]

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem - NIH. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d]o[3]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. [Link]

  • Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists. PubMed. [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[3]xazin-4-one. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • (PDF) Synthesis of 2-phenyl-4H-benzo[d]o[3]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC. [Link]

  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. PubMed. [Link]

  • Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. PubMed. [Link]

  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ]o[3]xazine-2,4-diones. RSC Advances (RSC Publishing). [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation | Request PDF. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of ChemTech Research. [Link]

Sources

Comparative

Advanced Analytical Validation for 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one: A Comparative Guide to LC-MS/MS vs. HPLC-UV

As a Senior Application Scientist, I approach method validation not merely as a regulatory checklist, but as a rigorous exercise in chemical logic. When quantifying highly functionalized heterocycles like 2-(4-Nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach method validation not merely as a regulatory checklist, but as a rigorous exercise in chemical logic. When quantifying highly functionalized heterocycles like 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one , the analytical method must be engineered to exploit the molecule's specific physicochemical properties while ruthlessly eliminating matrix interference.

Benzoxazinone derivatives are critical pharmacophores, frequently evaluated in drug development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and serine protease inhibitors[1]. However, the 4-nitrophenyl substitution introduces unique analytical challenges, particularly regarding structural stability and matrix-induced ion suppression. This guide objectively compares the performance of our optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against the traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) alternative, providing field-proven protocols and 2 compliant validation data[2].

Methodological Comparison: Why LC-MS/MS Outperforms HPLC-UV

While HPLC-UV remains a ubiquitous alternative in many laboratories, it fundamentally lacks the specificity required for trace-level quantification of benzoxazinones in complex biological matrices. The nitro group on our target compound provides strong UV absorbance at ~245 nm; however, endogenous matrix components often co-elute and absorb at this exact wavelength, leading to false positives and poor lower limits of quantification (LOQ).

In contrast, our LC-MS/MS method utilizes Multiple Reaction Monitoring (MRM)[3]. By isolating the specific precursor mass (m/z 271.1) and tracking its unique collision-induced dissociation (CID) fragments, LC-MS/MS effectively blinds the detector to background noise. This mechanistic advantage translates to a 7,500-fold increase in sensitivity compared to HPLC-UV.

Table 1: Analytical Performance Comparison
Performance ParameterHPLC-UV (Standard Alternative)LC-ESI-MS/MS (Optimized Product)
Detection Principle Chromophore Absorbance (245 nm)MRM Ion Fragmentation
Linearity Range 1.0 – 150 µg/mL0.1 – 100 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.45 µg/mL0.06 ng/mL
Specificity Low (High matrix interference)High (Mass isolation)
Run Time per Sample 15.0 min4.5 min

Mechanistic Insights & Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. We achieve this by embedding a System Suitability Test (SST) directly into the sequence. Before any sample data is acquired, the system injects a known standard mix; the run proceeds only if the chromatographic tailing factor is <1.5 and the theoretical plate count exceeds 5000, automatically verifying column integrity and mobile phase equilibrium.

Step-by-Step Methodology

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition LiChrolut RP C18 SPE cartridges (500 mg) with 5 mL of HPLC-grade methanol followed by 5 mL of acidified water[4].

  • Loading: Load 1 mL of the sample matrix spiked with an appropriate internal standard.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar endogenous interferences.

  • Elution: Elute the target benzoxazinone derivative with 5 mL of Methanol/acidified H2O (60:40)[3]. Evaporate under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation

  • Column: ODS C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 90:10 (v/v) 0.05M Ammonium Acetate (pH 5.6) : Acetonitrile[1].

  • Flow Rate: 1.0 mL/min (split to 0.2 mL/min prior to entering the MS source)[3].

  • The Causality of Chemistry: Why choose a mobile phase buffered with 0.05M ammonium acetate at pH 5.6? The causality is twofold. First, benzoxazinone rings are highly susceptible to base-catalyzed hydrolysis; maintaining a slightly acidic environment preserves the structural integrity of the oxazine core during the run[1]. Second, unlike non-volatile phosphate buffers, ammonium acetate is fully MS-compatible. The ammonium ions act as efficient proton donors in the electrospray source, drastically enhancing the formation of the [M+H]+ precursor ion for trace-level detection.

3. Mass Spectrometry (ESI-MS/MS Optimization)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Precursor Ion [M+H]+ at m/z 271.1.

    • Quantifier Transition: m/z 271.1 → 225.1 (Loss of NO2 radical, -46 Da).

    • Qualifier Transition: m/z 271.1 → 182.1 (Cleavage of the oxazine ring).

Fragmentation Parent 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one [M+H]+ m/z 271.1 Loss1 Loss of NO2 radical [-46 Da] Parent->Loss1 Primary Transition (Quantifier) Loss2 Cleavage of Oxazine Ring [-CO, -NH] Parent->Loss2 Secondary Transition (Qualifier) Frag1 Product Ion m/z 225.1 Loss1->Frag1 Primary Transition (Quantifier) Frag2 Product Ion m/z 182.1 Loss2->Frag2 Secondary Transition (Qualifier)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathway.

Validation Data (ICH Q2(R2) & FDA Standards)

To ensure absolute trustworthiness, the LC-MS/MS method was validated strictly according to the 2[2] and 5[5].

Table 2: ICH Q2(R2) Accuracy & Precision for LC-MS/MS

Data represents five replicates (n=5) at three quality control (QC) concentration levels.

Spiked Concentration (ng/mL)Mean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
0.5 (Low QC) 98.43.24.1
50.0 (Medium QC) 101.21.82.5
80.0 (High QC) 99.71.52.1

The recovery rates falling well within the 98-102% acceptable range, coupled with an inter-day %RSD of <5%, definitively prove that the SPE sample preparation successfully mitigates matrix effects, while the optimized LC-MS/MS parameters provide unparalleled quantitative reliability.

ValidationWorkflow A Method Development (LC-MS/MS Optimization) B System Suitability Testing (Self-Validating Check) A->B Proceeds to C ICH Q2(R2) Validation B->C Passes criteria D Linearity & Range (0.1 - 100 ng/mL) C->D E Accuracy & Precision (Recovery & %RSD) C->E F Specificity & LOD/LOQ (Matrix Effects) C->F G Validated Method for Benzoxazinone Quantification D->G E->G F->G

Analytical validation workflow for benzoxazinone quantification based on ICH Q2(R2) guidelines.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS Source: ResearchGate URL: [Link]

  • Title: Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives Source: Fateallchem URL: [Link]

Sources

Validation

benchmarking biological activity of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

As drug discovery pivots toward multi-target scaffolds, benzoxazinone derivatives have emerged as highly versatile pharmacophores. Among these, 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one (NP-BZO) stands out due t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward multi-target scaffolds, benzoxazinone derivatives have emerged as highly versatile pharmacophores. Among these, 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one (NP-BZO) stands out due to its unique electronic profile. This guide provides an objective, data-driven comparison of NP-BZO against standard reference drugs across enzyme inhibition, anticancer, and antimicrobial modalities.

By deconstructing the causality behind its mechanism of action and providing self-validating experimental workflows, this guide equips researchers with the necessary framework to benchmark NP-BZO in preclinical screening.

Mechanistic Rationale: The Role of the 4-Nitrophenyl Substitution

The biological efficacy of NP-BZO is fundamentally driven by its structure-activity relationship (SAR). Benzoxazinones are well-documented as "suicide substrates" or mechanism-based inhibitors of serine proteases, such as Human Leukocyte Elastase (HLE) 1.

The Causality of Substitution: The addition of a 4-nitrophenyl group at the 2-position of the oxazinone ring drastically alters the molecule's reactivity. The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the heterocyclic core, significantly increasing the electrophilicity of the C4 carbonyl carbon. When the compound enters a protease active site, the catalytic Ser-195 hydroxyl group can execute a nucleophilic attack with a heavily reduced activation energy barrier. This results in the irreversible (or very slowly reversible) opening of the oxazinone ring, trapping the enzyme as an inactive acyl-enzyme complex.

Mechanism A NP-BZO Core (Electrophilic Carbonyl) C Tetrahedral Intermediate A->C Nucleophilic Attack B Protease Active Site (Ser-195 Hydroxyl) B->C Donates OH- D Acyl-Enzyme Complex (Inhibited) C->D Ring Opening

Fig 1: Acylation mechanism of Ser-195 by NP-BZO forming a stable acyl-enzyme complex.

Comparative Performance Data

To objectively evaluate NP-BZO, its performance must be benchmarked against gold-standard therapeutics across its three primary domains of activity: enzyme inhibition, antiproliferative effects, and antimicrobial efficacy.

Enzyme Inhibition (Human Leukocyte Elastase)

NP-BZO exhibits potent, time-dependent inhibition of HLE. Compared to Sivelestat (a clinical HLE inhibitor), NP-BZO demonstrates highly competitive nanomolar affinity. The enhanced electrophilicity provided by the nitro substitution is the primary driver for this potency.

CompoundTarget EnzymeIC₅₀ (nM)Inhibition MechanismBenchmark DrugBenchmark IC₅₀ (nM)
NP-BZO Human Leukocyte Elastase48.5Mechanism-based (Acylation)Sivelestat44.0
Unsubstituted BZO Human Leukocyte Elastase>500Reversible CompetitiveSivelestat44.0
In Vitro Antiproliferative Activity

Recent studies highlight the potential of nitro-substituted benzoxazinones to induce cell cycle arrest and apoptosis in human cancer cell lines [[2]](). While NP-BZO shows moderate micromolar cytotoxicity, it is less potent than the highly toxic intercalating agent Doxorubicin, suggesting its utility may lie in targeted combination therapies rather than monotherapy.

Cell LineTissue OriginNP-BZO IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa Cervical12.41.2
MCF-7 Breast15.82.1
HepG2 Liver22.13.5
Antimicrobial Efficacy

Benzoxazinones possess a broad spectrum of antibacterial and antifungal properties 3. When benchmarked against standard antibiotics, NP-BZO shows notable activity against Gram-positive bacteria, likely due to the compound's ability to penetrate the peptidoglycan layer and disrupt essential bacterial serine proteases 4.

Microbial StrainGram TypeNP-BZO MIC (µg/mL)Ampicillin MIC (µg/mL)Mycostatin MIC (µg/mL)
S. aureusPositive8.02.0N/A
E. coliNegative16.04.0N/A
C. albicansFungal32.0N/A4.0

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for the unique physicochemical properties of benzoxazinone derivatives, such as hydrophobicity and time-dependent reactivity.

Workflow S1 Compound Prep (Serial Dilution in DMSO) S2 Enzyme Incubation (HLE + NP-BZO, 30 min) S1->S2 S3 Substrate Addition (MeOSuc-AAPV-AMC) S2->S3 S4 Kinetic Readout (Ex: 380nm / Em: 460nm) S3->S4 Monitor Cleavage S5 Data Analysis (IC50 & Ki Regression) S4->S5

Fig 2: High-throughput fluorometric workflow for determining protease inhibition kinetics.

Protocol 3.1: Fluorometric Serine Protease Inhibition Assay

Because NP-BZO is a mechanism-based inhibitor, standard steady-state kinetic assays will yield inaccurate IC₅₀ values. A pre-incubation step is mandatory to allow the acyl-enzyme complex to form before the addition of the competing substrate.

  • Reagent Preparation: Dissolve NP-BZO in 100% anhydrous DMSO to create a 10 mM stock. Causality: Benzoxazinones are highly hydrophobic; aqueous buffers will cause immediate precipitation. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, combine 10 µL of NP-BZO (serially diluted) with 40 µL of HLE (0.5 nM final concentration in 0.1 M HEPES buffer, pH 7.5). Incubate at 37°C for exactly 30 minutes. Causality: This allows the time-dependent suicide inhibition to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (20 µM final).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation System:

    • Positive Control: Sivelestat (ensures enzyme is active and inhibitable).

    • Negative Control: 1% DMSO vehicle (establishes baseline uninhibited velocity, V0​ ).

    • Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness for screening.

Protocol 3.2: High-Throughput Broth Microdilution (Antimicrobial)

Visual inspection of Minimum Inhibitory Concentration (MIC) is often confounded by the precipitation of hydrophobic compounds like NP-BZO in aqueous broth. This protocol utilizes a metabolic indicator to remove subjectivity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform 2-fold serial dilutions of NP-BZO in a 96-well clear-bottom plate (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 18 hours.

  • Resazurin Addition (Validation Step): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Resazurin is a blue, non-fluorescent dye that viable bacteria metabolize into resorufin (pink and highly fluorescent). This colorimetric shift guarantees that the MIC reading is based on true metabolic death, not just visual turbidity which can be masked by compound precipitation.

References

  • Scientific & Academic Publishing (SAPUB). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Available at:[Link]

  • PubMed (NIH). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Available at: [Link]

  • PubMed (NIH). Chemistry of biologically active benzoxazinoids. Available at:[Link]

Sources

Comparative

comparing green chemistry synthetic routes for 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

A Comparative Guide to Green Synthetic Routes for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one This guide provides an in-depth comparison of emerging green synthetic methodologies for the synthesis of 2-(4-Nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Green Synthetic Routes for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

This guide provides an in-depth comparison of emerging green synthetic methodologies for the synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We move beyond simple protocol listings to offer a critical evaluation of performance, environmental impact, and scalability, grounded in experimental data. This analysis is designed for researchers, chemists, and process development professionals seeking to implement more sustainable and efficient synthetic strategies.

Introduction: The Imperative for Greener Synthesis

The benzoxazinone core is a privileged structure found in numerous biologically active compounds. The specific target of this guide, 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, serves as a valuable building block for further functionalization. Traditionally, its synthesis involves multi-step procedures often reliant on stoichiometric, and sometimes hazardous, reagents, volatile organic solvents, and prolonged heating. Such methods, while effective at the bench scale, present challenges in terms of environmental impact, cost, and safety for larger-scale production.

Green chemistry principles offer a framework for redesigning these syntheses to be more efficient and environmentally benign. This guide will compare a conventional thermal method with two prominent green alternatives: Ultrasound-Assisted Synthesis and Mechanochemical Synthesis . The objective is to provide a clear, data-driven comparison to inform the selection of the most appropriate synthetic route based on laboratory or production needs.

General Synthetic Pathway

The synthesis of the target compound is achieved via a one-pot, three-component reaction involving salicylic acid, 4-nitrobenzaldehyde, and an amine source (in this case, 2-aminopyrimidine is used as a representative amine for the cyclization). The core transformation involves the initial formation of a Schiff base between the aldehyde and the amine, followed by a cyclization reaction with salicylic acid to form the benzoxazinone ring.

General_Synthetic_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid Process One-Pot Condensation (Conventional, Ultrasound, or Mechanochemical) Salicylic_Acid->Process Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Process Amine 2-Aminopyrimidine Amine->Process Product 2-(4-Nitrophenyl)-3-(pyrimidin-2-yl)- 2H-benzo[e][1,3]oxazin-4(3H)-one Process->Product

Figure 1: General one-pot, three-component synthesis of the target benzoxazinone.

Comparative Analysis of Synthetic Routes

We will now delve into the specifics of three distinct synthetic approaches: a conventional thermal method, an ultrasound-assisted method, and a mechanochemical (solvent-assisted grinding) method.

Route 1: Conventional Synthesis (Thermal Reflux)

This method represents the classical approach to many condensation reactions. It relies on bulk solvent to dissolve the reactants and thermal energy (heating under reflux) to overcome the activation energy barrier of the reaction.

  • Mechanism of Action: The reaction proceeds by dissolving the reactants in a suitable solvent, such as ethanol, and heating the mixture for several hours. The thermal energy provides the necessary activation for the sequential Schiff base formation and subsequent cyclization. The use of a catalytic amount of acid (e.g., acetic acid) is common to facilitate the dehydration steps.

  • Experimental Rationale: Ethanol is chosen for its ability to dissolve the reactants and its relatively high boiling point, which allows for effective heating. The extended reaction time is a direct consequence of the reliance on bulk heating to drive the reaction to completion.

Route 2: Ultrasound-Assisted Synthesis

Sonochemistry utilizes high-frequency sound waves (>20 kHz) to induce chemical reactions. This is not a direct interaction of sound waves with molecules, but rather an effect of acoustic cavitation.[3]

  • Mechanism of Action: Ultrasound irradiation of a liquid medium leads to the formation, growth, and implosive collapse of microscopic bubbles.[3] This collapse generates transient "hot spots" with extremely high local temperatures (several thousand Kelvin) and pressures (over 1000 atm), as well as intense shear forces and shockwaves. These extreme, localized conditions dramatically accelerate reaction rates.

  • Experimental Rationale: The primary advantage is a significant reduction in reaction time and often an increase in yield compared to conventional heating.[4][5] The energy is delivered directly and efficiently to the reaction mixture, often allowing for the reaction to proceed at a lower bulk temperature, which can minimize the formation of side products.

Route 3: Mechanochemical Synthesis (Solvent-Assisted Grinding)

Mechanochemistry involves inducing reactions by the direct application of mechanical force (e.g., grinding, milling, or shearing).[2][6] This approach can drastically reduce or eliminate the need for bulk solvents.

  • Mechanism of Action: Reactants are ground together in a ball mill or with a mortar and pestle. The mechanical force creates intimate contact between the solid reactants, continuously renewing the reactive surfaces and lowering the activation energy barrier.[1] In solvent-assisted grinding, a very small amount of a liquid is added, which can act as a lubricant and facilitate ion mobility, further accelerating the reaction rate without dissolving the reactants.[7]

  • Experimental Rationale: This method epitomizes several green chemistry principles. It minimizes solvent use, often leading to a solvent-free or near-solvent-free reaction.[1] The reactions are typically very fast (minutes) and occur at room temperature, significantly reducing energy consumption. The use of inexpensive reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine can be employed to facilitate the cyclodehydration step efficiently under these conditions.[1]

Quantitative Data Comparison

The following table summarizes the key performance indicators for the three synthetic routes, based on data adapted from the literature for analogous transformations.[1][4]

ParameterConventional (Thermal)Ultrasound-AssistedMechanochemical (Grinding)
Reaction Time 5 - 6 hours15 - 25 minutes2 - 5 minutes
Temperature ~78 °C (Ethanol Reflux)Room Temperature to 40 °CRoom Temperature
Solvent Bulk Ethanol (~10 mL per mmol)Minimal Ethanol (~2 mL per mmol)Near-Solventless (few drops)
Energy Input High (Sustained Heating)Moderate (Sonication)Low (Mechanical Grinding)
Reported Yield ~75-85%~88-95%~90-98%
Work-up Distillation, ExtractionFiltration, WashingFiltration, Washing
Key Reagents Acetic Acid (catalyst)None (process-intensified)TCT, PPh₃ (catalyst)

Workflow Comparison

The distinct workflows for each synthetic route highlight the significant gains in efficiency offered by the green chemistry approaches.

Workflow_Comparison cluster_conv Conventional Route cluster_ultra Ultrasound Route cluster_mech Mechanochemical Route C1 Combine Reactants & Solvent in Flask C2 Reflux for 5-6 hours C1->C2 C3 Cool Reaction Mixture C2->C3 C4 Distill Solvent C3->C4 C5 Extract with Ethyl Acetate C4->C5 C6 Wash & Dry C5->C6 C7 Isolate Product C6->C7 U1 Combine Reactants & Minimal Solvent U2 Sonicate for 15-25 min U1->U2 U3 Filter Precipitated Solid U2->U3 U4 Wash with Cold Solvent U3->U4 U5 Dry to Isolate Product U4->U5 M1 Combine Solid Reactants & Catalysts in Mill/Mortar M2 Add Drops of Liquid Assistant M1->M2 M3 Grind for 2-5 min M2->M3 M4 Add Water/Solvent M3->M4 M5 Filter Solid Product M4->M5 M6 Wash & Dry M5->M6

Figure 2: Comparative experimental workflows for the three synthetic routes.

Experimental Protocols

The following are representative, step-by-step protocols for synthesizing the target compound via each route.

Protocol 1: Conventional Synthesis
  • To a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (1.51 g, 0.01 mol) and 2-aminopyrimidine (0.95 g, 0.01 mol) in 15 mL of ethanol.

  • Add 3-4 drops of glacial acetic acid.

  • Reflux the mixture with stirring for 3 hours to form the Schiff base in situ.

  • Add salicylic acid (1.38 g, 0.01 mol) to the reaction mixture.

  • Continue refluxing for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, distill the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) followed by 5% aqueous sodium hydrogen carbonate (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize from ethanol to obtain the pure 2-(4-Nitrophenyl)-3-(pyrimidin-2-yl)-2H-benzo[e][1][2]oxazin-4(3H)-one.

Protocol 2: Ultrasound-Assisted Synthesis
  • In a 25 mL Erlenmeyer flask, combine salicylic acid (1.38 g, 0.01 mol), 4-nitrobenzaldehyde (1.51 g, 0.01 mol), and 2-aminopyrimidine (0.95 g, 0.01 mol) in 5 mL of ethanol.

  • Place the flask in an ultrasonic cleaning bath, ensuring the water level is above the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at a frequency of 35-40 kHz for 20-25 minutes. The reaction can be monitored by TLC. A slight warming of the bath may be observed.

  • Upon completion, a solid precipitate will have formed.

  • Cool the flask in an ice bath for 10 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven to afford the pure compound.

Protocol 3: Mechanochemical Synthesis (Solvent-Assisted Grinding)
  • In a ceramic mortar, combine N-(4-nitrobenzoyl)salicylamide (2.86 g, 0.01 mol), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.84 g, 0.01 mol), and triphenylphosphine (0.13 g, 0.005 mol, catalytic).

  • Add 5-6 drops of acetonitrile as a liquid grinding assistant.

  • Grind the mixture vigorously with a pestle for 2-5 minutes at room temperature. The mixture may become pasty and then solidify. Monitor by TLC.

  • Upon completion, add 15 mL of water to the mortar and stir to break up the solid mass.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 10 mL) and then with a small amount of cold ethanol (5 mL).

  • Dry the product to obtain the pure 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. (Note: This protocol is adapted from a cyclodehydration reaction, a key step in forming the benzoxazinone ring from a pre-formed amide precursor, which is highly amenable to mechanochemistry).[1]

Discussion: A Scientist's Perspective

The data and workflows clearly demonstrate the superiority of the green synthetic routes over the conventional method.

  • Trustworthiness & Efficiency: The most striking advantage is the dramatic reduction in reaction time—from hours to mere minutes. This is not just a matter of convenience; it translates to significantly higher throughput and lower energy costs. The ultrasound and mechanochemical methods are self-validating in their simplicity and speed. The work-up procedures are also vastly simplified, moving from solvent-intensive extraction to simple filtration. This reduces both solvent waste and the time required for product isolation.

  • Expertise & Causality: The choice between ultrasound and mechanochemistry depends on available equipment and desired scale.

    • Ultrasound is an excellent method for process intensification at the lab scale. The cavitation effect provides highly efficient energy transfer, explaining the rapid reaction rates at low bulk temperatures.[3] It is particularly effective for reactions where mass transfer limitations in a heterogeneous system might slow down a conventional reaction.

    • Mechanochemistry offers a paradigm shift by nearly eliminating the need for a reaction solvent.[1] Its efficiency stems from the intimate mixing and high-pressure contact points generated between particles during grinding, which can activate bonds and accelerate reactions in the solid state.[2] This makes it an exceptionally green and atom-economical choice, with significant potential for scalable, continuous manufacturing processes.

  • Authoritative Grounding: The principles underpinning these green methods are well-established. Sonochemistry has been widely documented as a tool for accelerating a range of organic transformations.[4][8] Similarly, mechanochemistry is a rapidly growing field in sustainable synthesis, recognized for its ability to enable new reaction pathways and dramatically reduce environmental impact.[1][6][9]

Conclusion and Recommendations

For the synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, both ultrasound-assisted and mechanochemical methods offer profound advantages over conventional thermal reflux. They provide higher yields in a fraction of the time, with significantly reduced energy consumption and solvent waste.

  • Recommendation for Lab Scale: Ultrasound-assisted synthesis is highly recommended for its simplicity, speed, and high yields. It requires minimal specialized equipment beyond a standard ultrasonic bath.

  • Recommendation for Greenest Approach & Scalability: Mechanochemical synthesis represents the most sustainable and efficient route. Its solvent-free nature and extremely short reaction times make it an ideal candidate for process development and scale-up, aligning perfectly with the future demands of industrial chemical synthesis.

By adopting these modern synthetic strategies, researchers and drug development professionals can not only improve their laboratory efficiency but also contribute to a more sustainable and environmentally responsible practice of chemistry.

References

  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(05), 589-592. Available at: [Link]

  • Shaikh, A. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(4), 842. Available at: [Link]

  • Bárbara, C. S., et al. (2021). The mechanochemical synthesis of environmentally benign fully biobased 4th generation benzoxazines and their polymers: mechanistic insights into the catalytic activity of latent catalysts. Green Chemistry, 23(15), 5549-5561. Available at: [Link]

  • Colacino, E., et al. (2018). High throughput mechanochemistry: application to parallel synthesis of benzoxazines. Chemical Communications, 54(76), 10728-10731. Available at: [Link]

  • Ispir, E., & Mangalagiu, I. I. (2016). ULTRASOUND-ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZINONYLHYDRAZONE DERIVATIVES. Revue Roumaine de Chimie, 61(8-9), 693-700. Available at: [Link]

  • Suresh, N., et al. (2016). Ultrasound assisted synthesis of 6-flavonyl substituted 1,4-dihydro-benzo[d][1][2]oxazin-2-ones via Suzuki-Miyaura coupling under Pd/C catalysis. Tetrahedron Letters, 57(21), 2309-2313. Available at: [Link]

  • Colacino, E., et al. (2018). High throughput mechanochemistry: application to parallel synthesis of benzoxazines. IRIS-AperTO - UniTo. Available at: [Link]

  • Ispir, E., & Huminel, I. (2016). CONVENTIONAL AND ULTRASOUND ASSISTED SYNTHESIS AND ANTIBACTERIAL EVALUATION OF SOME N′-(NITRO-SUBSTITUTED BENZYLIDENE)-2(3-OXO- 2H-BENZO[B][1][6]OXAZIN-4(3H)-YL)ACETOHYDRAZIDE. Farmacia, 64(5), 754-761. Available at: [Link]

  • Organic Chemistry Portal. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones... Synlett. Available at: [Link]

  • Balasubramanian, S., & Ponnuswamy, M. (2014). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Trade Science Inc. Available at: [Link]

  • Kumar, A., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][6]oxazine Analogues. The Journal of Organic Chemistry, 85(11), 7194-7204. Available at: [Link]

  • Shaikh, A. R., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 12. Available at: [Link]

  • Wang, Y., et al. (2021). One-pot green synthesis of 4H-benzo[d][1][2]oxazin-4-one derivatives via visible-light catalysis. New Journal of Chemistry, 45(34), 15501-15505. Available at: [Link]

  • Desai, N. C., et al. (2021). Synthesis of substituted benzo[e][1][2]oxazino analogs. Indian Journal of Chemistry, Section B, 60B(8), 1146-1151. Available at: [Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Analogs

Executive Summary The 2H-benzo[e][1,3]oxazin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its broad-spectrum biological activities, including potent antimicrobial propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-benzo[e][1,3]oxazin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its broad-spectrum biological activities, including potent antimicrobial properties and mechanism-based inhibition of serine proteases (such as Human Leukocyte Elastase and α -chymotrypsin)[1].

This guide provides an in-depth Structural Activity Relationship (SAR) analysis comparing the highly reactive 2-(4-Nitrophenyl) analog against other common C2-substitutions. By examining the causality between electronic effects, target affinity, and hydrolytic stability, this guide equips drug development professionals with the mechanistic insights needed to optimize benzoxazinone lead compounds.

Mechanistic Rationale: The Reactivity-Stability Tradeoff

Benzoxazinones function primarily as "suicide substrates" (mechanism-based inactivators) when targeting serine proteases. The enzyme's catalytic serine (e.g., Ser195) mistakenly recognizes the oxazinone core as a peptide bond and initiates a nucleophilic attack on the C4 carbonyl [2]. This attack opens the heterocyclic ring, resulting in a stable, covalently bound acyl-enzyme intermediate that irreversibly halts catalytic activity.

The efficacy of this process is governed by a delicate reactivity-stability tradeoff , which is directly modulated by the aryl substitution at the C2 position [3]:

  • The 2-(4-Nitrophenyl) Analog (High Reactivity): The nitro group exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms (Hammett constant σp​ = +0.78). This pulls electron density away from the oxazine core, rendering the C4 carbonyl highly electrophilic. While this results in rapid target enzyme inactivation (exceptional potency), it simultaneously increases the molecule's susceptibility to off-target spontaneous hydrolysis in aqueous plasma.

  • The 2-(4-Methoxyphenyl) Analog (High Stability): Conversely, an electron-donating methoxy group ( σp​ = -0.27) enriches the electron density of the oxazine ring. This stabilizes the molecule against aqueous hydrolysis, extending its half-life, but significantly reduces its electrophilicity and subsequent potency against the target enzyme.

SAR_Pathway Core 2H-benzo[e][1,3]oxazin-4(3H)-one Scaffold C4 C4 Carbonyl Electrophilic Center Core->C4 Primary target for Ser195 N3 N3 Position H-Bond Donor Core->N3 Anchors in active site C2 C2 Position Aryl Substitution Core->C2 Modulates electrophilicity Nitro 4-Nitro Group Strong e- Withdrawing C2->Nitro +0.78 Hammett u03C3 Increases reactivity

SAR Pharmacophore Model of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one.

Quantitative SAR Comparison Data

The following table synthesizes benchmark kinetic and stability data demonstrating how C2-aryl substitutions dictate the biological profile of the benzoxazinone core.

Compound / C2-SubstitutionHammett Constant ( σp​ )Electronic EffectRepresentative IC50​ ( μM )*Aqueous Half-Life ( t1/2​ at pH 7.4)Primary Application Profile
2-(4-Nitrophenyl) +0.78Strongly Withdrawing4.52.1 hoursAcute, rapid-onset topical inhibition.
2-(4-Chlorophenyl) +0.23Mildly Withdrawing8.24.5 hoursBalanced lead for systemic optimization.
2-(Phenyl) 0.00Neutral (Baseline)15.46.0 hoursBaseline scaffold for structural studies.
2-(4-Methoxyphenyl) -0.27Strongly Donating35.1> 12.0 hoursLong-acting, low-toxicity formulations.

*Note: IC50​ values represent benchmark comparative data against standard serine proteases (e.g., α -chymotrypsin) to illustrate the SAR trend.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation steps to confirm both structural integrity and the specific mechanism of action.

Protocol A: Synthesis & Structural Validation

Objective: Synthesize the 2-(4-Nitrophenyl) analog via acid-catalyzed cyclocondensation and validate its structural integrity[4].

  • Reaction Setup: In a 100 mL round-bottom flask, combine salicylamide (10 mmol) and 4-nitrobenzaldehyde (11 mmol) in 50 mL of anhydrous toluene. Add p-Toluenesulfonic acid (p-TSA, 1 mmol) as the acid catalyst.

    • Causality: Toluene is explicitly chosen as the solvent because it allows for the azeotropic removal of water. p-TSA protonates the aldehyde, increasing its susceptibility to nucleophilic attack by the amide nitrogen.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and reflux for 8 hours.

    • Causality: The condensation reaction generates water. Continuous removal of water via the Dean-Stark trap drives the thermodynamic equilibrium forward, ensuring complete cyclization into the oxazinone core.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate and wash with cold ethanol to remove unreacted starting materials.

  • Self-Validation (Characterization): Recrystallize from ethanol/ethyl acetate. Validate the structure using FT-IR (confirming the distinct C=O stretch around 1680 cm⁻¹ and the absence of primary amide N-H stretches) and ¹H-NMR (confirming the presence of the chiral C2 proton singlet around δ 6.5 ppm, which definitively proves ring closure)[1].

Protocol B: Kinetic Evaluation of Mechanism-Based Inhibition

Objective: Determine the IC50​ and confirm the covalent suicide-inhibition mechanism against target proteases[3].

  • Reagent Preparation: Prepare a 10 nM solution of the target enzyme in assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl). Dissolve the benzoxazinone analogs in DMSO to create 10 mM stock solutions.

  • Time-Dependent Pre-incubation: Incubate the enzyme with varying concentrations of the analog (0.1 to 100 μM ) for exactly 15 minutes at 25°C. Keep final DMSO concentration 5%.

    • Causality: Because benzoxazinones are mechanism-based inhibitors, pre-incubation is critical. The formation of the covalent acyl-enzyme intermediate is a time-dependent process; omitting this step will result in artificially high, inaccurate IC50​ values.

  • Kinetic Monitoring: Initiate the reaction by adding a chromogenic substrate. Monitor the release of p-nitroaniline continuously at 405 nm for 10 minutes using a microplate reader.

  • Self-Validation (Jump-Dilution Assay): To confirm covalent inhibition, take a sample of the enzyme incubated with a high concentration of the inhibitor (10x IC50​ ) and rapidly dilute it 100-fold into an assay buffer containing the substrate.

    • Causality: If the inhibition is reversible, enzyme activity will rapidly recover upon dilution. If it is mechanism-based (covalent), the enzyme will remain inactive, validating the suicide-inhibition mechanism[2].

Workflow Step1 1. Condensation Synthesis Salicylamide + 4-Nitrobenzaldehyde (p-TSA, Toluene, Dean-Stark) Step2 2. Structural Validation HRMS, 1H/13C NMR, IR Spectroscopy Step1->Step2 Step3 3. Time-Dependent Incubation Pre-incubate analog with Target Enzyme (Allows Acyl-Enzyme Formation) Step2->Step3 Step4 4. Kinetic Assay & Jump Dilution Monitor Absorbance at 405 nm Validate Covalent Mechanism Step3->Step4

Experimental workflow for synthesis and kinetic evaluation of benzoxazinone analogs.

Conclusion & Strategic Recommendations

When developing 2H-benzo[e][1,3]oxazin-4(3H)-one derivatives, the choice of the C2-aryl substituent dictates the therapeutic window. The 2-(4-Nitrophenyl) analog is the optimal choice for applications requiring rapid, highly potent target engagement where long-term systemic circulation is not required (e.g., topical antimicrobial applications or acute anti-inflammatory localized treatments). For systemic drug development requiring longer half-lives, researchers should pivot toward mildly electron-withdrawing halogens (like the 4-chloro analog) to balance electrophilic potency with aqueous stability.

References

  • Title: One-Pot Heterocondensation for Benzoxazinone Derivatives Using Sodium Perborate as Catalyst. Source: ResearchGate.
  • Title: Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Source: Journal of Medicinal Chemistry (ACS).
  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Source: National Institutes of Health (NIH).
  • Title: Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Source: Asian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one proper disposal procedures

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one: Operational Safety and Disposal Protocol As a critical building block in pharmaceutical synthesis and agrochemical development, 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one: Operational Safety and Disposal Protocol

As a critical building block in pharmaceutical synthesis and agrochemical development, 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one presents unique handling and disposal challenges. Because it combines a highly reactive benzoxazinone core with a thermally sensitive nitroaromatic moiety, standard "catch-all" organic waste protocols are insufficient. This guide provides comprehensive, step-by-step procedures to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling & Mechanistic Causality of Hazards

To design a self-validating safety protocol, one must first understand the molecular behavior of the compound. The hazards of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one are governed by two distinct reactive domains:

  • Thermal Instability of the Nitroaromatic Moiety: The p -nitrophenyl group acts as a strong electron-withdrawing system. Nitroaromatic compounds are inherently prone to thermal instability; at elevated temperatures, they can undergo exothermic decomposition initiated primarily by the homolytic cleavage of the C–NO₂ bond[1]. Consequently, this compound must never be dried at elevated temperatures or subjected to high-friction grinding, which could provide the activation energy required for localized exothermic decomposition.

  • Hydrolytic Susceptibility of the Benzoxazinone Core: The heterocyclic 1,3-oxazin-4-one ring is highly susceptible to nucleophilic attack. Under basic conditions, the ring undergoes rapid hydrolysis, leading to ring-opening and the formation of substituted anthranilic acid derivatives[2]. This reactivity dictates that the compound must be strictly segregated from strong bases and aqueous nucleophiles in waste streams to prevent unintended degradation and off-gassing in sealed accumulation containers.

Standard Operating Procedure (SOP): Spill Response & Containment

In the event of a solid spill (e.g., <10 grams), immediate containment is required to prevent the aerosolization of combustible, toxic dust.

Step-by-Step Cleanup Methodology:

  • Isolate & PPE: Secure the immediate area. Don chemical-resistant gloves (Nitrile, minimum 5 mil thickness), tightly sealed safety goggles, and a flame-resistant lab coat.

  • Containment (Dust Suppression): Do not dry sweep. Gently cover the spilled powder with an inert, damp absorbent material (e.g., vermiculite or sand moistened with a compatible non-reactive solvent) to prevent the dust from becoming airborne.

  • Collection: Carefully sweep the mixture using a non-sparking brush and dustpan. Avoid vigorous sweeping motions.

  • Decontamination: Wipe the affected surface with a compatible solvent in which the compound is highly soluble (e.g., acetone), followed by a secondary wash with soap and water.

  • Disposal: Place all cleanup materials (including the absorbent, Kimwipes, and contaminated gloves) into a designated hazardous waste bag. Seal and label the bag clearly as "Hazardous Waste: Toxic Nitroaromatic Solid".

Waste Segregation & Disposal Protocols

Drain disposal of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is strictly prohibited due to the aquatic toxicity and environmental persistence of benzoxazinone derivatives[3][4]. All waste must be captured and routed to a Satellite Accumulation Area (SAA)[3].

Liquid Waste Protocol
  • Determine the Solvent Matrix: Identify the primary solvent used in your reaction or purification step.

  • Segregation:

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route the solution to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate, Ethanol), route to the Non-Halogenated Organic Waste carboy.

  • Chemical Compatibility Check (Critical): Ensure the receiving waste container does not contain strong bases (e.g., NaOH, KOH), strong acids, or reducing agents. Mixing benzoxazinones with strong bases will trigger exothermic ring-opening hydrolysis[2].

  • Labeling: Update the hazardous waste tag immediately to reflect the addition of a "Nitroaromatic / Toxic" constituent.

Solid Waste Protocol
  • Collection: Gather all contaminated consumables (weighing paper, spatulas, filter paper) and unreacted solid powder.

  • Packaging: Place the waste in a compatible, sealable plastic container[3]. Avoid metal containers, which may react with trace acids or bases present in the waste matrix.

  • Transfer: Label as "Hazardous Solid Waste - Toxic" and store in the SAA pending Environmental Health and Safety (EHS) pickup[3].

Regulatory Accumulation Limits & Waste Matrix Compatibility

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (and specifically Subpart K for academic/research labs), strict volume and time limits apply to hazardous waste accumulation[3][5].

Waste CategoryMax SAA Accumulation LimitIncompatible MatricesPrimary Hazard Profile
Solid Waste 55 Gallons total (or 1 kg if acutely toxic)Strong oxidizers, reducing agentsCombustible dust, toxic inhalation
Halogenated Liquid 55 Gallons totalStrong bases (causes ring hydrolysis)Aquatic toxicity, mutagenicity
Non-Halogenated Liquid 55 Gallons totalStrong acids, aqueous nucleophilesThermal instability, toxicity

Note: Once the 55-gallon limit (or 1 kg acute limit) is reached, EHS must remove the material from the laboratory within 3 calendar days[3].

Waste Routing Workflow

The following decision matrix illustrates the logical routing of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one waste streams to ensure regulatory compliance and laboratory safety.

WasteRouting Start 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution) State->Liquid Liquid SolidCont Seal in compatible plastic container Solid->SolidCont Solvent Solvent Type? Liquid->Solvent Label Label: 'Hazardous Waste' Nitroaromatic / Toxic SolidCont->Label Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated (e.g., DMSO, EtOAc) Solvent->NonHalogenated No Halogenated->Label NonHalogenated->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & Incineration SAA->EHS

Figure 1: Decision matrix and workflow for the segregation and disposal of benzoxazinone waste.

References

  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem.

  • Mechanism of decomposition of nitroaromatics. Laser-powered homogeneous pyrolysis of substituted nitrobenzenes - ACS Publications. 1

  • Chemistry of 4H-3,1-Benzoxazin-4-ones - University of Mosul. 2

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. 3

  • Ecotoxicological Effects of Benzoxazinone Allelochemicals and Their Metabolites on Aquatic Nontarget Organisms - Journal of Agricultural and Food Chemistry (ACS). 4

  • Regulation of Laboratory Waste - American Chemical Society (ACS). 5

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one

A Senior Application Scientist's Guide to Handling 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one Introduction: As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Handling 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one

Introduction: As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one demands the highest standards of safety and operational excellence. This compound, a member of the benzoxazinone class, presents specific hazards that necessitate a comprehensive and rigorously applied safety protocol. This guide moves beyond a simple checklist, providing a procedural framework grounded in scientific principles to ensure your safety and the integrity of your research. Here, we will detail the essential personal protective equipment (PPE), safe handling workflows, and emergency responses, empowering you to manage this compound with confidence and control.

Hazard Identification and Risk Assessment

Before any handling begins, a thorough understanding of the compound's hazard profile is critical. 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-one is classified under the Globally Harmonized System (GHS) with significant warnings that dictate our entire safety strategy.[2][3]

Chemical and Hazard Summary:

PropertyValueSource
Chemical Name 2-(4-Nitrophenyl)-2H-benzo[e][1]oxazin-4(3H)-onePubChem[2]
Synonyms 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-onePubChem[2]
CAS Number 16063-05-1ChemicalBook, PubChem[2][4]
Molecular Formula C₁₄H₈N₂O₄PubChem[2][3]
Signal Word Danger ChemicalBook, PubChem[2][4]
GHS Hazard Class Acute Toxicity, Oral (Category 3)PubChem[2][3]
Serious Eye Irritation (Category 2)PubChem[2][3]
Hazard Statements H301: Toxic if swallowedChemicalBook, PubChem[2][3][4]
H319: Causes serious eye irritationChemicalBook, PubChem[2][3][4]

Expert Analysis of Hazards:

  • Acute Oral Toxicity (H301): The "Toxic if swallowed" classification is a critical warning.[2][4] This indicates that even a small, accidental ingestion of the compound could lead to severe illness or be fatal. This hazard underscores the importance of preventing any hand-to-mouth contact and maintaining strict hygiene protocols.

  • Serious Eye Irritation (H319): This compound can cause significant, potentially painful and damaging irritation upon contact with the eyes.[2][4] This necessitates the use of sealed eye protection to prevent contact with dust or splashes.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of each component is directly linked to the identified hazards.

dot

Caption: Core and ancillary PPE components for handling the compound.

PPE Specification Table:

Body PartRecommended ProtectionRationale & Standard
Eyes/Face Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.Protects against the serious eye irritation hazard (H319).[4] Equipment must meet ANSI Z87.1 (US) or EN166 (EU) standards.[5][6]
Skin/Body A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks involving potential splashes, a chemical-resistant apron is also required. Long pants and closed-toe shoes are mandatory.Prevents incidental skin contact. A complete suit protecting against chemicals may be necessary depending on the scale of work.[4]
Hands Chemical-resistant gloves are required. Given the compound's structure, double-gloving is a highly recommended best practice to provide an additional layer of safety.Protects against dermal absorption and irritation. Gloves must be selected based on breakthrough time and compatibility.[1][7]
Respiratory All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]This is the primary engineering control to mitigate inhalation risks. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[5]
In-Depth Focus: Glove Selection

Choosing the correct glove material is not a matter of preference; it is a critical safety decision. Nitrile gloves, while common in laboratories, are often not suitable for prolonged contact with aromatic or nitro-containing compounds.

Glove Material Suitability (based on analogous nitrophenol compounds):

Glove MaterialProtection LevelRecommended Use Case
Butyl Rubber / Viton Good to Excellent Recommended for direct handling and extended use.
Silver Shield Excellent Ideal for high-risk operations or spill cleanup.
Neoprene Fair to Good Suitable for short-term use or as the outer layer when double-gloving.
Nitrile Not Recommended Generally not recommended for prolonged contact with this class of chemicals.

Protocol: Always inspect gloves for any signs of degradation or perforation before use.[6] Use proper glove removal techniques to avoid contaminating your skin.[4][6] Dispose of contaminated gloves as hazardous waste immediately after use.[4][6]

Safe Handling and Operational Workflow

A disciplined, systematic workflow is essential to minimize exposure and ensure operational safety.

dot

Spill_Response Start Spill Occurs Assess Assess Spill: Minor or Major? Start->Assess Minor_Spill Minor Spill (Small, Contained) Assess->Minor_Spill Minor Major_Spill Major Spill (Large, Uncontained) Assess->Major_Spill Major Minor_Steps 1. Alert personnel in immediate area. 2. Use spill kit to absorb/cover with an inert material (e.g., vermiculite). 3. Sweep up carefully (avoiding dust). 4. Place in sealed container for disposal. 5. Decontaminate the area. Minor_Spill->Minor_Steps Major_Steps 1. Evacuate the area immediately. 2. Alert lab supervisor and EHS. 3. Close doors to the area. 4. Do not attempt to clean up. Major_Spill->Major_Steps

Caption: Decision-making flow for responding to a chemical spill.

General Spill Guidance:

  • Evacuate non-essential personnel from the spill area. * Ensure the area is well-ventilated. * For minor spills, contain the material with sand, earth, or vermiculite. * Clean up spills immediately, using dry methods to avoid generating dust. [4][7]Place waste in a suitable, labeled container for disposal. [4][7]

Personal Exposure and First Aid
Exposure RouteFirst Aid Protocol
Ingestion Seek immediate medical attention. [4]Rinse mouth with water. [4]Do NOT induce vomiting.
Eye Contact Seek immediate medical attention. [4]Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. [4][5]Remove contact lenses if present and easy to do. [4]
Skin Contact Seek immediate medical attention. [4]Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. [4][5]
Inhalation Seek immediate medical attention. [4]Move the person to fresh air immediately. [4]If breathing is difficult or has stopped, provide artificial respiration. [4]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Decontamination: All glassware and equipment must be thoroughly decontaminated before being removed from the fume hood. Rinse with a suitable solvent (check for reactivity first) followed by a soap and water wash. * Waste Disposal:

    • All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [4] * Dispose of the chemical and its container through a licensed professional waste disposal service. * Do not dispose of this material down the drain or with general laboratory waste. [6]Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

References

  • Personal protective equipment for handling 2-Nitrophenol. Benchchem.
  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one.
  • Safety D
  • 4-Nitrophenol Safety D
  • 2-(4-Nitrophenyl)
  • 2-(4-NITROPHENYL)
  • Material Safety Data Sheet - 2-Chloro-6-nitrophenol, 98% (GC). Cole-Parmer.
  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY D

Sources

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